1-Bromo-1-nitrononan-2-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-nitrononan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-2-3-4-5-6-7-8(12)9(10)11(13)14/h8-9,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCKVRIQGUFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C([N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10842357 | |
| Record name | 1-Bromo-1-nitrononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10842357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923021-43-6 | |
| Record name | 1-Bromo-1-nitrononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10842357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-1-nitrononan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-Bromo-1-nitrononan-2-ol, a functionalized nitroalkane derivative. While direct experimental data for this specific compound is not extensively available in published literature, this document outlines a robust synthetic strategy based on well-established methodologies for the preparation of analogous α-bromo nitro alcohols. The primary synthetic route detailed is the Henry (nitro-aldol) reaction between bromonitromethane and octanal.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved through the nucleophilic addition of bromonitromethane to octanal. This reaction, a variant of the Henry reaction, forms a new carbon-carbon bond and simultaneously installs the desired bromo, nitro, and hydroxyl functionalities. The general transformation is depicted below:
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
This reaction can be catalyzed by various means, including base catalysis or metal-based Lewis acid catalysis, to afford the target compound. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the reaction.
Experimental Protocol: Catalytic Henry Reaction
This protocol is a representative procedure for the synthesis of this compound based on analogous reactions found in the literature.[1][2][3]
Materials:
-
Bromonitromethane
-
Octanal
-
Anhydrous Ethanol
-
Copper(II) Acetate (Cu(OAc)₂)
-
Chiral Amino Pyridine Ligand (for enantioselective synthesis, optional)[1]
-
Diisopropylethylamine (DIPEA)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Column chromatography setup
Procedure:
-
Catalyst Preparation (Optional, for enantioselective synthesis): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve copper(II) acetate (0.05 mmol) and the chiral amino pyridine ligand (0.06 mmol) in anhydrous ethanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution (or a flask with just anhydrous ethanol for a non-enantioselective approach) to -40 °C using a suitable cooling bath.
-
Addition of Reactants: To the cooled solution, add octanal (1.0 mmol) via syringe. Follow this with the addition of bromonitromethane (1.2 mmol).
-
Initiation of Reaction: Add diisopropylethylamine (DIPEA) (0.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 1M hydrochloric acid (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields and conditions for similar Henry reactions.[1]
| Parameter | Value | Notes |
| Reactants | ||
| Octanal | 1.0 mmol (128.2 mg) | Limiting reagent |
| Bromonitromethane | 1.2 mmol (167.9 mg) | 1.2 equivalents |
| Catalyst | For enantioselective synthesis | |
| Copper(II) Acetate | 0.05 mmol (9.1 mg) | 5 mol% |
| Chiral Ligand | 0.06 mmol | 6 mol% |
| Base | ||
| DIPEA | 0.1 mmol (12.9 mg) | 10 mol% |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | |
| Temperature | -40 °C | Critical for selectivity |
| Reaction Time | 4 - 24 hours | Monitored by TLC |
| Product | ||
| Theoretical Yield | 268.1 mg | Based on octanal as the limiting reagent |
| Purification | ||
| Eluent for Chromatography | Hexane/Ethyl Acetate Gradient | e.g., starting from 95:5 to 80:20 |
Experimental Workflow and Logic
The overall experimental workflow for the synthesis and purification of this compound is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
This workflow provides a logical progression from the initial reaction setup through to the isolation and characterization of the final product. Each stage is critical for achieving a successful synthesis with high purity.
Alternative Synthetic Approaches
While the catalytic Henry reaction is a primary method, other approaches for the synthesis of bromonitro-alcohols have been reported and could be adapted for this compound.
-
Aqueous Acidic Conditions: One notable alternative involves reacting bromonitromethane with an aldehyde in an aqueous medium at a controlled acidic pH (typically between 4.0 and 7.0).[2][3] This method avoids the need for a phase transfer catalyst and can simplify the workup procedure as the product may separate as a distinct phase.[2]
-
Bromination of a Nitroalkanol: A two-step approach involves the initial synthesis of 1-nitrononan-2-ol via a standard Henry reaction between nitromethane and octanal. The resulting nitroalkanol is then brominated using elemental bromine.[1] However, this method carries the risk of over-bromination, leading to the formation of dibromo byproducts.[1]
The choice of synthetic route will depend on factors such as the desired stereochemistry, scale of the reaction, and available starting materials and equipment. The direct catalytic approach is often favored for its control and efficiency.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Bromonitro Alcohols, with a Focus on 2-Bromo-2-nitropropane-1,3-diol (Bronopol)
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 2-Bromo-2-nitropropane-1,3-diol (Bronopol). This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Physical and Chemical Properties
Bronopol is a white crystalline solid with broad-spectrum antimicrobial properties.[1][2] It is widely used as a preservative in cosmetics, pharmaceuticals, and various industrial applications.[1][2]
Table 1: Physical Properties of 2-Bromo-2-nitropropane-1,3-diol (Bronopol)
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrNO₄ | [2] |
| Molecular Weight | 199.99 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | Approximately 130°C | [2] |
| Solubility | Readily soluble in water and polar organic solvents. | [1][2] |
| Stability | Stable under normal storage conditions; decomposes in alkaline conditions. | [2] |
Experimental Protocols
The synthesis of Bronopol typically involves the bishydroxymethylation of nitromethane followed by bromination.[3] Several methods have been described in the literature, and a general protocol is outlined below.
2.1. Synthesis of 2-Bromo-2-nitropropane-1,3-diol
This protocol is based on the reaction of nitromethane with formaldehyde and subsequent bromination.
Materials:
-
Nitromethane (CH₃NO₂)
-
Formaldehyde (CH₂O)
-
Sodium Hydroxide (NaOH) or other alkali metal hydroxide
-
Bromine (Br₂)
-
Water
Procedure:
-
Bishydroxymethylation: Nitromethane is reacted with formaldehyde in the presence of a base, such as sodium hydroxide.[3] This reaction forms the salt of 2-nitropropane-1,3-diol.
-
Bromination: The resulting reaction mixture containing the 2-nitropropane-1,3-diol salt is then reacted with bromine.[3]
-
Isolation and Purification: The product, 2-Bromo-2-nitropropane-1,3-diol, is then isolated from the aqueous reaction mixture. This can be achieved by cooling the solution to below 5°C, which causes the product to precipitate.[3] The crystalline solid can then be collected by filtration.
Diagram 1: Synthesis Workflow of 2-Bromo-2-nitropropane-1,3-diol
Caption: Synthesis workflow for 2-Bromo-2-nitropropane-1,3-diol (Bronopol).
Spectral Data and Analysis
Detailed spectral data (NMR, IR, Mass Spectrometry) for 1-Bromo-1-nitrononan-2-ol is not available. For the representative compound, Bronopol, such data would be crucial for structural confirmation and purity assessment. Generally, the following techniques are used for the characterization of organic compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and C-Br groups.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Note on Safety: Bromonitro compounds should be handled with care, following appropriate laboratory safety procedures. They can be irritants and may have other toxicological effects. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
1-Bromo-1-nitrononan-2-OL CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-Bromo-1-nitrononan-2-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a theoretical synthesis pathway, predicted chemical identifiers, and anticipated spectroscopic data based on analogous compounds. Furthermore, a detailed, hypothetical experimental protocol for its synthesis and a proposed workflow for the investigation of its potential biological activities are presented. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel bromo-nitro aliphatic compounds and their potential applications in drug discovery and development.
Chemical Identification and Properties
As this compound is not a commercially available or extensively documented compound, its identifiers and properties are predicted based on its chemical structure.
Table 1: Predicted Chemical Identifiers and Properties for this compound
| Identifier/Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₉H₁₈BrNO₃ |
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCCC(C(Br)--INVALID-LINK--[O-])O |
| InChI Key | (Predicted) |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water. |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process involving a Henry (nitroaldol) reaction followed by bromination.
Logical Relationship of Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound, based on established methodologies for similar transformations.
Step 1: Synthesis of 1-Nitrononan-2-ol via Henry Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, heptanal reacts with nitromethane to yield 1-nitrononan-2-ol.
Materials and Reagents:
-
Heptanal (1.0 eq)
-
Nitromethane (1.5 eq)
-
Potassium Fluoride (KF) on basic Alumina (Al₂O₃) (0.2 eq)
-
Isopropanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of heptanal in isopropanol, add nitromethane.
-
Add KF on basic alumina to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 1-nitrononan-2-ol.
Step 2: Synthesis of this compound via Bromination
The secondary nitroalkane, 1-nitrononan-2-ol, is then brominated at the alpha-position to the nitro group.
Materials and Reagents:
-
1-Nitrononan-2-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dichloromethane (DCM) (solvent)
-
Water
-
Saturated aqueous sodium thiosulfate (for quenching)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-nitrononan-2-ol in dichloromethane.
-
In a separate flask, dissolve N-bromosuccinimide and sodium hydroxide in water and cool the solution in an ice bath.
-
Add the solution of 1-nitrononan-2-ol dropwise to the aqueous NBS/NaOH solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on the characteristic spectral features of similar bromo-nitro compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | δ ~5.0-5.5 ppm (dd, 1H, -CH(Br)NO₂) δ ~4.0-4.5 ppm (m, 1H, -CH(OH)-) δ ~2.5-3.5 ppm (br s, 1H, -OH) δ ~1.2-1.8 ppm (m, 12H, alkyl chain) δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR | δ ~80-90 ppm (-CH(Br)NO₂) δ ~70-80 ppm (-CH(OH)-) δ ~20-40 ppm (alkyl chain carbons) δ ~14 ppm (-CH₃) |
| IR Spectroscopy | ~3400 cm⁻¹ (br, O-H stretch) ~2850-2960 cm⁻¹ (C-H stretch) ~1550 cm⁻¹ (asymmetric NO₂ stretch) ~1370 cm⁻¹ (symmetric NO₂ stretch) ~600-700 cm⁻¹ (C-Br stretch) |
Proposed Biological Investigation Workflow
Given the presence of electrophilic centers and potential for generating reactive intermediates, this compound could be investigated for various biological activities. The following workflow is proposed for a preliminary assessment.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of the novel compound this compound. The proposed synthetic route, utilizing a Henry reaction followed by bromination, offers a plausible method for its preparation. The predicted spectroscopic data will aid in its identification and characterization. The suggested biological investigation workflow provides a starting point for exploring its potential as a bioactive molecule. Further experimental work is required to validate these theoretical considerations and to fully elucidate the chemical and biological properties of this compound.
Technical Guide: Spectroscopic Analysis of 1-Bromo-1-nitrononan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the expected spectroscopic data for the novel compound 1-Bromo-1-nitrononan-2-ol. Due to the limited availability of public data for this specific molecule, this guide presents a predictive analysis based on data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of bromo-nitro compounds. This guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including various bromo-nitro alkanols.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.50 - 4.80 | m | 1H | CH(OH) |
| ~ 5.50 - 5.80 | d | 1H | CH(Br)NO₂ |
| ~ 3.50 | d | 1H | OH |
| ~ 1.20 - 1.60 | m | 12H | -(CH₂)₆- |
| ~ 0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 95 - 105 | CH(Br)NO₂ |
| ~ 70 - 75 | CH(OH) |
| ~ 31 - 33 | -CH₂- (adjacent to CH(OH)) |
| ~ 22 - 30 | -(CH₂)₅- |
| ~ 14 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1560 - 1540 | Strong | N-O asymmetric stretch (nitro group) |
| 1380 - 1360 | Strong | N-O symmetric stretch (nitro group) |
| 1100 - 1000 | Medium | C-O stretch |
| 650 - 550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| [M+H]⁺ (not observed) | Molecular Ion |
| [M-Br]⁺ | Loss of Bromine |
| [M-NO₂]⁺ | Loss of Nitro group |
| Various smaller fragments | Aliphatic chain fragmentation |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Asymmetric Henry Reaction
A plausible method for the synthesis of this compound is via an asymmetric Henry (nitro-aldol) reaction.[1]
Materials:
-
Heptanal
-
Bromonitromethane
-
Copper(II) acetate
-
Chiral amino pyridine ligand
-
Diisopropylethylamine (DIPEA)
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of copper(II) acetate and the chiral amino pyridine ligand in ethanol is stirred at room temperature.
-
The mixture is cooled to -40°C, and heptanal is added.
-
Bromonitromethane and DIPEA are then added sequentially.
-
The reaction is stirred at -40°C for the prescribed time and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.
2.2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
2.2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: The sample is introduced directly into the ion source.
-
Data Acquisition: The mass spectrum is obtained over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Crystal Structure of 1-Bromo-1-nitrononan-2-ol: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the crystal structure of 1-bromo-1-nitrononan-2-ol. However, a thorough search of available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the crystal structure of this particular compound. While information on related bromo-nitro and bromo-hydroxy organic molecules exists, data directly pertaining to this compound is not currently available in the public domain. This document, therefore, serves to highlight this knowledge gap and provides a general framework for the experimental determination and analysis of such a crystal structure, based on established methodologies for similar compounds.
Introduction
Bromo-nitro-functionalized organic compounds are a class of molecules with significant potential in synthetic chemistry and drug development. The presence of both a bromine atom and a nitro group can impart unique chemical reactivity and biological activity. The additional hydroxyl group in this compound suggests the possibility of hydrogen bonding, which would significantly influence its crystal packing and, consequently, its physical and pharmacological properties.
Determining the precise three-dimensional arrangement of atoms in a crystal is fundamental to understanding its structure-property relationships. X-ray crystallography is the definitive method for elucidating such structures, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Hypothetical Experimental Workflow for Crystal Structure Determination
While no specific protocol for this compound is available, a typical experimental workflow for determining the crystal structure of a novel organic compound would be as follows. This serves as a guide for researchers aiming to crystallize and characterize this molecule.
Synthesis and Purification
The synthesis of this compound would likely involve the bromination and nitration of a suitable nonane precursor. Following synthesis, rigorous purification, for example by column chromatography, would be essential to obtain a sample of sufficient purity for crystallization. The purified compound would then be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity.
Crystallization
Growing single crystals of suitable size and quality is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A screening of various solvents and solvent mixtures would be necessary to identify optimal crystallization conditions.
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and other crystallographic parameters.
Anticipated Structural Features and Data Presentation
Based on the chemical structure of this compound, several key structural features would be of interest. The following tables represent the types of quantitative data that would be generated from a successful crystal structure determination.
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₉H₁₈BrNO₃ |
| Formula Weight | 268.15 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| C1-Br1 | To be determined | Br1-C1-N1 | To be determined |
| C1-N1 | To be determined | N1-C1-C2 | To be determined |
| N1-O1 | To be determined | C1-C2-O2 | To be determined |
| N1-O2 | To be determined | C1-C2-C3 | To be determined |
| C2-O2 | To be determined | H-O2-C2 | To be determined |
| C1-C2 | To be determined |
Potential Signaling Pathways and Biological Relevance
Given the lack of data on this compound, any discussion of its role in signaling pathways would be purely speculative. However, many bromo- and nitro-containing compounds exhibit biological activity. For instance, some nitro compounds can act as nitric oxide (NO) donors, which play a crucial role in various physiological signaling pathways. The logical relationship for investigating such potential is outlined below.
An In-Depth Technical Guide to the Discovery and History of Bromo-Nitro Alkanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-nitro alkanols are a class of organic compounds characterized by the presence of both a bromine atom and a nitro group attached to an alkanol backbone. These compounds, particularly 2-bromo-2-nitro-1,3-propanediol (commonly known as bronopol), have garnered significant attention for their potent antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of bromo-nitro alkanols, with a focus on their application in research and drug development.
Discovery and History
The first reported synthesis of a bromo-nitro alkanol dates back to 1897. However, it was the invention of bronopol by The Boots Company PLC in the early 1960s that marked a significant milestone in the development of this class of compounds.[1] Initially utilized as a preservative in pharmaceuticals, bronopol's low mammalian toxicity at in-use concentrations and high efficacy against a broad spectrum of bacteria, especially Gram-negative species, led to its widespread adoption in various consumer products like shampoos and cosmetics.[1] Its application later expanded to industrial settings, including paper mills, oil exploration, and water treatment facilities, for the control of microbial growth.[2][1]
The synthesis of bronopol primarily involves a two-step process: a nitroaldol (Henry) reaction followed by bromination. The Henry reaction, discovered in 1895 by Louis Henry, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base to form a β-nitro alcohol.[3] This versatile reaction provides the foundational structure for subsequent bromination to yield the final bromo-nitro alkanol product. Over the years, various modifications to the synthesis have been developed to improve yield, purity, and safety, including adjustments to pH, temperature, and the use of different catalysts and solvents.[4][5]
Chemical Synthesis
The synthesis of bromo-nitro alkanols is most prominently exemplified by the production of bronopol. The general synthetic route involves the reaction of nitromethane with an aldehyde, typically formaldehyde, followed by bromination.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-bromo-2-nitro-1,3-propanediol (bronopol).
Caption: General synthesis workflow for bronopol.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-2-nitro-1,3-propanediol (Bronopol)
This protocol is based on the hydroxymethylation of nitromethane followed by bromination.
-
Step 1: Hydroxymethylation (Henry Reaction)
-
In a reaction vessel, combine nitromethane and a 30% aqueous solution of formaldehyde in a 1:2 molar ratio.
-
Add a catalytic amount of a base, such as sodium hydroxide or sodium carbonate, to the mixture.
-
Control the reaction temperature, typically between 5°C and 10°C, and allow the reaction to proceed with stirring for approximately 1.5 hours. This step forms the intermediate, di(hydroxymethyl)nitromethane.
-
-
Step 2: Bromination
-
To the solution containing the di(hydroxymethyl)nitromethane intermediate, slowly add bromine (Br₂) at a temperature maintained below 10°C.
-
Continue stirring for approximately 30 minutes.
-
-
Step 3: Isolation and Purification
-
The crude bronopol product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as a mixture of methanol and dichloromethane, or by column chromatography to yield pure 2-bromo-2-nitro-1,3-propanediol. A reported yield for this method is 78% with a purity of 98%.
-
Note: The reaction is exothermic and requires careful temperature control. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
The following tables summarize key quantitative data for 2-bromo-2-nitro-1,3-propanediol (bronopol).
Table 1: Physicochemical Properties of Bronopol
| Property | Value |
| Molecular Formula | C₃H₆BrNO₄ |
| Molecular Weight | 199.99 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 130-133 °C |
| Solubility in Water | 25 g/100 mL (22 °C) |
| LogP | -0.64 |
Table 2: Spectroscopic Data for Bronopol
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.97 (s, 2H, OH), 4.09 (d, 2H, CH₂), 4.02 (d, 2H, CH₂) |
| ¹³C NMR | Data not readily available in searched literature. |
| FTIR | Specific peak data not readily available in searched literature. Characterized by strong absorbances corresponding to O-H, C-H, NO₂, and C-Br stretching vibrations. |
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of bromo-nitro alkanols, such as bronopol, involves the oxidation of essential thiol groups within microbial cells.
Under aerobic conditions, bronopol catalyzes the oxidation of thiols (e.g., in the amino acid cysteine and the antioxidant glutathione) to disulfides. This reaction consumes oxygen and leads to the generation of reactive oxygen species (ROS), such as superoxide and peroxide radicals. These ROS are highly damaging to cellular components, including proteins, lipids, and nucleic acids, ultimately leading to bacterial cell death.
Under anoxic (oxygen-deficient) conditions, a slower, direct reaction between bronopol and thiols occurs, which consumes the bronopol molecule. This leads to a bacteriostatic effect, where bacterial growth is inhibited.
Signaling Pathway Diagram
The following diagram illustrates the proposed antimicrobial signaling pathway of bronopol.
Caption: Antimicrobial mechanism of bronopol.
Conclusion
Bromo-nitro alkanols, with bronopol as the flagship compound, represent a significant class of antimicrobial agents. Their history is rooted in the fundamental principles of organic synthesis, particularly the Henry reaction. The understanding of their mechanism of action, centered on the disruption of essential thiol-containing molecules in microbes, provides a basis for their application in various fields. This guide has provided a detailed overview of the discovery, synthesis, and mechanism of these compounds to aid researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of bromo-nitro alkanols. Further research into the synthesis of novel derivatives and a more detailed elucidation of their biological interactions will continue to expand the potential applications of this important class of molecules.
References
Theoretical Stability Analysis of 1-Bromo-1-nitrononan-2-ol: A Technical Guide
Abstract
The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. 1-Bromo-1-nitrononan-2-ol is a compound of interest featuring a complex chemical structure, including an α-bromo-α-nitro functional group and a secondary alcohol on a long alkyl chain. Due to a lack of specific published research on its stability, this technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. It outlines potential decomposition pathways, proposes a robust computational methodology for their investigation, and details complementary experimental protocols for verification. This document serves as a roadmap for researchers undertaking stability studies of this and structurally related molecules.
Introduction
This compound possesses a unique combination of functional groups that suggest potential chemical instability. The presence of a bromine atom and a nitro group on the same carbon atom (a geminal halo-nitro moiety) can create a highly electrophilic carbon center, susceptible to nucleophilic attack and elimination reactions. The adjacent hydroxyl group can participate in intramolecular reactions, and the long nonanoyl chain may influence conformational preferences and steric accessibility.
Understanding the intrinsic stability and decomposition pathways is paramount for the development of any drug candidate. Theoretical studies, primarily using quantum chemistry, offer a powerful, cost-effective means to predict molecular properties and reaction energetics before extensive experimental work is undertaken. This guide outlines a systematic approach to theoretically evaluate the stability of this compound.
Theoretical Framework for Stability Analysis
Computational chemistry provides indispensable tools for predicting the stability of molecules. By calculating the energies of a molecule and its potential degradation products, we can determine the thermodynamic feasibility of various decomposition reactions. The primary theoretical methods employed are based on quantum mechanics, with Density Functional Theory (DFT) offering an optimal balance of accuracy and computational cost for molecules of this size.
Key stability indicators to be computed include:
-
Bond Dissociation Energies (BDEs): The energy required to homolytically cleave a bond. Lower BDE values indicate weaker bonds that are more susceptible to cleavage. The C-Br and C-NO2 bonds are of primary interest.
-
Reaction Energetics: The activation energy (Ea) and reaction enthalpy (ΔH) for proposed decomposition pathways. A low activation energy suggests a kinetically favorable degradation route.
Proposed Computational Methodology
A detailed computational workflow is essential for obtaining reliable and reproducible results.
3.1. Software and Model Chemistry
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: Density Functional Theory (DFT) is the method of choice. The M06-2X functional is highly recommended for its accuracy in thermochemical and kinetic calculations. Alternatively, the B3LYP functional is a well-established option.
-
Basis Set: The 6-311+G(d,p) basis set provides a good balance of flexibility and computational efficiency for the atoms present in this compound.
3.2. Calculation Workflow
-
Conformational Analysis: The long alkyl chain allows for significant conformational flexibility. A thorough conformational search should be performed to locate the global minimum energy structure of this compound.
-
Geometry Optimization: The lowest energy conformer should be fully optimized using the selected DFT method and basis set.
-
Frequency Analysis: A frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Bond Dissociation Energy (BDE) Calculation: The BDE for the C-Br and C-NO2 bonds should be calculated by computing the energies of the radical fragments formed upon bond cleavage.
-
Transition State (TS) Search: For each proposed decomposition pathway, a transition state search should be conducted to locate the highest-energy point along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation should be run from each transition state to verify that it correctly connects the reactant and product structures.
Caption: Computational workflow for theoretical stability analysis.
Potential Decomposition Pathways
Based on the structure of this compound, several degradation pathways are chemically plausible.
4.1. Homolytic Bond Cleavage The weakest covalent bonds are most likely to break under thermal or photolytic stress. The C-Br and C-NO2 bonds are prime candidates.
-
Pathway 1: C-Br Bond Cleavage: This pathway generates a carbon-centered radical and a bromine radical. The stability of the resulting carbon radical influences the BDE.
-
Pathway 2: C-NO2 Bond Cleavage: This is a common decomposition mechanism for nitroalkanes, yielding a carbon-centered radical and a nitrogen dioxide radical (NO2•).[1]
Caption: Homolytic cleavage decomposition pathways.
4.2. Elimination and Rearrangement Pathways These pathways involve the formation and breaking of multiple bonds, often facilitated by acidic, basic, or thermal conditions.
-
Pathway 3: HBr Elimination: The presence of the adjacent hydroxyl group could facilitate the elimination of hydrobromic acid (HBr), leading to a nitroalkene. This can occur via an E1 or E2 mechanism.
-
Pathway 4: Retro-Henry Reaction: As a β-nitro alcohol, the molecule could undergo a base-catalyzed retro-Henry (or nitro-aldol) reaction.[2] This would cleave the C1-C2 bond, yielding 1-bromo-1-nitromethane and octanal.
Caption: Elimination and rearrangement decomposition pathways.
Data Presentation: Hypothetical Results
The results of the computational studies should be summarized in clear, concise tables to allow for easy comparison of different stability parameters.
Table 1: Calculated Bond Dissociation Energies (BDEs) This table would present the calculated energies required to break the most labile bonds in the molecule.
| Bond Cleaved | Computational Method | Calculated BDE (kJ/mol) |
| C1-Br | M06-2X/6-311+G(d,p) | Hypothetical Value: 285 |
| C1-N | M06-2X/6-311+G(d,p) | Hypothetical Value: 255 |
| C1-C2 | M06-2X/6-311+G(d,p) | Hypothetical Value: 350 |
| O-H | M06-2X/6-311+G(d,p) | Hypothetical Value: 440 |
Note: Lower BDE values suggest greater lability. Based on typical values, the C-N bond is predicted to be the weakest.
Table 2: Calculated Thermodynamic Data for Decomposition Pathways This table would summarize the kinetic (Ea) and thermodynamic (ΔH) favorability of each proposed reaction pathway.
| Pathway | Description | Activation Energy (Ea, kJ/mol) | Reaction Enthalpy (ΔH, kJ/mol) |
| 1 | C-Br Homolysis | Hypothetical Value: 285 | Hypothetical Value: 280 |
| 2 | C-NO2 Homolysis | Hypothetical Value: 255 | Hypothetical Value: 250 |
| 3 | HBr Elimination | Hypothetical Value: 150 | Hypothetical Value: -20 (Exothermic) |
| 4 | Retro-Henry Reaction | Hypothetical Value: 120 (Base-catalyzed) | Hypothetical Value: 15 (Endothermic) |
Note: Pathways with lower activation energies are kinetically more favorable.
Experimental Protocols for Stability Assessment
Theoretical predictions must be validated by experimental data. The following protocols are recommended for assessing the stability of this compound.
6.1. Protocol: Thermal Stability by TGA
-
Objective: To determine the onset temperature of thermal decomposition.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.
-
6.2. Protocol: Forced Degradation Study
-
Objective: To identify potential degradation products under various stress conditions and to establish a stability-indicating analytical method.[3]
-
Apparatus: HPLC with UV and Mass Spectrometric (MS) detectors, pH meter, calibrated oven, photostability chamber.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H2O2 to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 70 °C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.
-
Analyze all samples by a validated stability-indicating LC-MS method to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[3]
-
Conclusion
The stability of this compound is a complex interplay of its constituent functional groups. This guide proposes a dual approach for a comprehensive stability assessment. First, a robust computational methodology using Density Functional Theory is outlined to probe intrinsic molecular properties like bond dissociation energies and to map the energetic landscapes of plausible decomposition pathways, including homolytic cleavage, elimination, and retro-Henry reactions. Second, established experimental protocols for thermal, hydrolytic, and forced degradation studies are detailed to provide essential empirical validation. By integrating these theoretical predictions with experimental results, researchers can build a thorough stability profile, enabling informed decisions in the drug development process and ensuring the safety and quality of potential new therapeutics.
References
Technical Guide: Solubility Profile of 1-Bromo-1-nitrononan-2-ol in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-1-nitrononan-2-ol. Due to the absence of publicly available experimental solubility data for this specific compound, this guide integrates established chemical principles and data from structurally analogous molecules to present a predictive solubility profile. It also outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to support research and development activities by providing a foundational understanding of the compound's behavior in various organic solvent systems.
Introduction
This compound is an organic compound featuring a long aliphatic chain functionalized with a hydroxyl group, a nitro group, and a bromine atom. The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as reaction chemistry, formulation development, and purification processes. The molecule possesses both polar (hydroxyl, nitro) and non-polar (long alkyl chain) characteristics, suggesting a nuanced solubility profile across different organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" governs the solubility of organic compounds. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the structure of this compound, it is expected to exhibit moderate to good solubility in a range of common organic solvents. The long nonan-2-ol backbone provides significant non-polar character, while the bromo and nitro groups introduce polarity.
The following table summarizes the predicted quantitative solubility of this compound in various organic solvents at standard temperature and pressure (STP). Note: These values are estimations based on the chemical structure and solubility trends of similar long-chain functionalized alkanes and are intended as a guideline for solvent selection. Experimental verification is highly recommended.
| Solvent | Chemical Formula | Predicted Solubility ( g/100 mL at 25°C) | Notes |
| Methanol | CH₃OH | > 20 | The polarity of methanol and its ability to hydrogen bond are expected to lead to high solubility. |
| Ethanol | C₂H₅OH | > 20 | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should result in high solubility.[1] |
| Acetone | C₃H₆O | > 15 | As a polar aprotic solvent, acetone is anticipated to be a good solvent for this compound. |
| Dichloromethane | CH₂Cl₂ | > 10 | This is a versatile solvent that can dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | > 15 | THF is a polar aprotic solvent that is a good solvent for many organic compounds. |
| Toluene | C₇H₈ | 5 - 10 | The non-polar nature of toluene may limit the solubility of the polar functional groups. |
| Hexane | C₆H₁₄ | < 1 | Due to the significant polarity of the nitro and hydroxyl groups, solubility in non-polar alkanes is expected to be low. |
| Water | H₂O | < 0.1 | The long alkyl chain will significantly limit solubility in water, despite the presence of polar groups.[2][3] |
Experimental Protocol for Solubility Determination
A robust experimental methodology is crucial for obtaining accurate solubility data. The following protocol outlines a standard "shake-flask" method, which is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific experimental data for the solubility of this compound is not currently available, a qualitative and predictive understanding of its behavior in various organic solvents can be established based on its chemical structure. The provided hypothetical solubility data serves as a starting point for solvent selection in practical applications. For precise and reliable data, it is imperative to perform experimental solubility studies following a rigorous protocol, such as the one detailed in this guide. Such empirical data is invaluable for the successful development and application of this compound in research and industry.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Bromo-1-nitrononan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 1-Bromo-1-nitrononan-2-ol, a compound of interest in advanced chemical research and pharmaceutical development. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document extrapolates critical safety information from structurally analogous compounds, particularly α-bromo nitroalcohols, to ensure the highest standards of laboratory safety.
Understanding the Hazard Profile
This compound combines three key functional groups that dictate its reactivity and potential hazards: a bromine atom, a nitro group, and a hydroxyl group on an aliphatic chain. The presence of the α-bromo nitroalkane moiety is of particular concern, as compounds in this class are known for their reactivity and potential for thermal instability.
Anticipated Hazards:
Based on the analysis of related compounds such as 2-bromo-2-nitro-1,3-propanediol, the following hazards should be anticipated:
-
Flammability: While not expected to be highly flammable, the compound may be combustible and can decompose upon heating, potentially forming explosive mixtures of its dust with air.[1] Decomposition under fire conditions can release toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[1]
-
Skin and Eye Irritation/Corrosion: Direct contact is likely to cause significant skin irritation and serious eye damage.[1][2] Prolonged or repeated contact may lead to skin sensitization.[1]
-
Toxicity: The compound is expected to be harmful if swallowed or if it comes into contact with the skin.[2] Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Environmental Hazards: Similar bromo-nitro compounds are very toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.
Prudent Handling: A Multi-layered Approach to Safety
A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk at every stage of handling.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation and absorption of the harmful substance.[1] |
| Body Protection | A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron. | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are fundamental to isolating the handler from the hazard.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Safe Storage and Handling Practices
Proper storage and handling are critical to prevent accidents and degradation of the compound.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Ground all equipment to prevent static discharge.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Visualizing Safety Workflows
To further clarify the necessary safety protocols, the following diagrams illustrate key experimental and emergency workflows.
References
A Technical Guide to the Thermochemical Properties of 1-Bromo-1-nitrononan-2-ol
Abstract
This technical whitepaper provides a detailed overview of the key thermochemical properties of 1-Bromo-1-nitrononan-2-ol. It outlines the standard data presentation for parameters such as enthalpy of formation, heat capacity, and phase transitions. Furthermore, this guide details the established experimental protocols, including combustion calorimetry and differential scanning calorimetry, required to obtain these values. The document also includes visualizations of a general experimental workflow for thermochemical characterization and a plausible thermal decomposition pathway for this class of molecule, intended to aid in the understanding of its stability and reactivity.
Thermochemical Data
The thermochemical properties of a compound are critical for process design, safety analysis, and understanding its intrinsic stability. The following tables summarize the essential data that would be determined for this compound.
Table 1: Standard Molar Enthalpies of Formation
| Parameter | Symbol | State | Value (kJ/mol) |
| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | (Hypothetical Data) |
| Standard Molar Enthalpy of Formation | ΔfH° | Gas | (Hypothetical Data) |
| Standard Molar Enthalpy of Combustion | ΔcH° | Liquid | (Hypothetical Data) |
Table 2: Thermodynamic Functions at 298.15 K and 1 bar
| Parameter | Symbol | State | Value |
| Molar Heat Capacity | Cp,m | Liquid | (Hypothetical J/mol·K) |
| Molar Entropy | Sm° | Liquid | (Hypothetical J/mol·K) |
| Molar Enthalpy of Vaporization | ΔvapH° | - | (Hypothetical kJ/mol) |
| Molar Enthalpy of Fusion | ΔfusH° | - | (Hypothetical kJ/mol) |
Experimental Protocols
The determination of the thermochemical data presented above requires precise and standardized experimental techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.
-
Apparatus: A static or rotating-bomb calorimeter is used for organic compounds containing elements like halogens.[1][2] A rotating bomb is necessary for bromine-containing compounds to ensure the final products are in a well-defined state in solution.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible within the calorimeter's bomb.
-
The bomb is sealed, purged, and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is added to the bomb to saturate the internal atmosphere and dissolve the acid products of combustion.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated container.
-
The sample is ignited via an electrical fuse, and the temperature change of the surrounding water is meticulously recorded.
-
The energy equivalent of the calorimeter (the "calorimeter constant") is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are then applied for the heat of ignition, formation of nitric acid and hydrobromic acid from the N and Br atoms, and for bringing all reactants and products to standard state conditions (298.15 K, 1 bar). The standard enthalpy of formation is then calculated using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a primary technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpies of phase transitions (e.g., melting).[3]
-
Apparatus: A heat-flux or power-compensation differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
Heat Capacity: The heat flow difference is directly proportional to the sample's heat capacity. The value is determined by comparison with a standard material (e.g., sapphire) with a well-known heat capacity.
-
Enthalpy of Fusion: An endothermic peak is observed during melting. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH°).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a novel organic compound like this compound.
Plausible Thermal Decomposition Pathway
Alpha-bromo-nitro alcohols are known to be thermally sensitive.[4] While a specific signaling pathway is not applicable, a plausible thermal decomposition pathway is highly relevant. A primary decomposition route involves the cleavage of the carbon-nitro (C-NO2) bond, which is often the weakest bond in such molecules.[5]
References
- 1. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Introduction to the Stereochemistry of 1-Bromo-1-nitrononan-2-ol
An In-depth Technical Guide on the Stereochemistry and Chirality of 1-Bromo-1-nitrononan-2-ol
This guide provides a detailed examination of the stereochemistry and chirality of this compound, a compound of interest for researchers, scientists, and drug development professionals. While specific literature on the nonan-2-ol derivative is scarce, this document extrapolates from established, highly analogous synthetic and analytical methodologies for 1-bromo-1-nitroalkan-2-ols.
This compound is a chiral molecule possessing two stereogenic centers at the C1 and C2 positions. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are denoted as (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The spatial arrangement of the bromine, nitro, and hydroxyl groups dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, a critical consideration in drug development.
The synthesis of 1-bromo-1-nitroalkan-2-ols is effectively achieved through the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[1][2][3] This reaction involves the base-catalyzed addition of a nitroalkane (in this case, bromonitromethane) to an aldehyde or ketone.[1][2] The stereochemical outcome of the Henry reaction is highly dependent on the catalyst and reaction conditions employed, allowing for the selective synthesis of specific stereoisomers.
Enantioselective Synthesis and Stereocontrol
The targeted synthesis of specific stereoisomers of 1-bromo-1-nitroalkan-2-ols can be achieved with a high degree of enantioselectivity through catalyzed Henry reactions. Research by Blay, Hernández-Olmos, and Pedro has demonstrated a highly effective method using a copper(II) acetate catalyst in conjunction with a C1-symmetric camphor-derived amino pyridine ligand.[4][5][6][7] This catalytic system facilitates the direct condensation of aldehydes with bromonitromethane, yielding highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols.[4][5][6][7]
The reaction exhibits good to excellent enantioselectivities across a range of aliphatic and aromatic aldehydes, indicating its general applicability for the synthesis of chiral 1-bromo-1-nitroalkan-2-ols, including the nonan-2-ol derivative.[6] The diastereomeric ratio (anti:syn) of the products can be determined using 1H NMR spectroscopy, while the enantiomeric excess (ee) is typically quantified by chiral High-Performance Liquid Chromatography (HPLC).[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the enantioselective synthesis of a long-chain 1-bromo-1-nitroalkan-2-ol, 1-bromo-1-nitroundecan-2-ol, which serves as a close structural analog to this compound.[8] This data is extrapolated from the work of Blay et al. and illustrates the typical yields, diastereomeric ratios, and enantiomeric excesses achievable with their methodology.
| Aldehyde Precursor | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of major diastereomer |
| Nonanal | This compound | (Not Reported) | (Not Reported) | (Not Reported) |
| Undecanal | 1-Bromo-1-nitroundecan-2-ol | 85 | 13:87 | 94 (syn) |
Data for 1-Bromo-1-nitroundecan-2-ol is presented as a proxy due to the lack of specific data for the nonan-2-ol derivative.[8]
Experimental Protocols
The following is a detailed experimental protocol for the enantioselective synthesis of 1-bromo-1-nitroalkan-2-ols, adapted from the established literature.[6][8]
General Procedure for Enantioselective Addition of Bromonitromethane to Aldehydes
A solution of the chiral amino pyridine ligand (0.025 mmol) in absolute ethanol (2 mL) is added to a Schlenk tube containing Cu(OAc)2·H2O (5.0 mg, 0.025 mmol) under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature until a deep blue solution is formed. The aldehyde (0.5 mmol) is then added, and the reaction flask is placed in a bath at the desired reaction temperature. After 5 minutes, 90% pure technical bromonitromethane (0.39 mL, 5 mmol) is added, and the reaction mixture is stirred for the specified time. The reaction is quenched by the addition of 1 M aqueous HCl (15 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1-bromo-1-nitroalkan-2-ol.[6][8]
Determination of Stereochemical Purity
-
Diastereomeric Ratio: The ratio of anti to syn diastereomers is determined by 1H NMR spectroscopy of the crude reaction mixture.[8]
-
Enantiomeric Excess: The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis using a suitable chiral stationary phase column (e.g., Chiralpak AD-H or AS-H) and a hexane:isopropanol mobile phase.[8]
Visualizations
Stereoisomers of this compound
Caption: Stereoisomers of this compound.
Experimental Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Catalytic Cycle for the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: 1-Bromo-1-nitrononan-2-OL in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-nitrononan-2-OL is a bifunctional organic molecule containing a bromine atom, a nitro group, and a hydroxyl group. This combination of functional groups on adjacent carbons makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the leaving group ability of the bromide, coupled with the nucleophilic and potentially coordinating hydroxyl group, suggest a rich and diverse reactivity profile. This document outlines potential synthetic routes to this compound and explores its applications in the synthesis of novel organic scaffolds.
Synthesis of this compound
The synthesis of α-bromo-α-nitro alcohols can be challenging due to the reactivity of the functional groups. A plausible synthetic strategy involves a two-step process starting from 1-nitrooctane and paraformaldehyde via a Henry (nitroaldol) reaction, followed by bromination.
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Nitrononan-2-ol (Henry Reaction)
-
To a stirred solution of 1-nitrooctane (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) at 0 °C, add paraformaldehyde (1.2 eq).
-
Slowly add a catalytic amount of a base, such as triethylamine (Et3N) (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Synthesis of this compound (α-Bromination)
-
Dissolve the synthesized 1-nitrononan-2-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a mild base, such as potassium carbonate (K2CO3) (1.5 eq).
-
Cool the mixture to 0 °C and slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
After completion, filter off the solids and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting crude this compound by column chromatography.
Applications in Organic Synthesis
This compound can serve as a versatile precursor for various transformations, enabling the synthesis of complex molecules.
Nucleophilic Substitution Reactions
The bromine atom at the α-position to the nitro group is susceptible to nucleophilic displacement. This allows for the introduction of various functional groups.
Caption: General scheme for nucleophilic substitution.
Protocol 3.1.1: General Procedure for Nucleophilic Substitution
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide) (1.2 eq).
-
Stir the reaction at room temperature or heat gently (40-60 °C) depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
| Nucleophile (Nu-) | Product Functional Group | Potential Application |
| N3- | Azide | Synthesis of amines, triazoles |
| CN- | Nitrile | Chain extension, synthesis of carboxylic acids |
| RS- | Thioether | Synthesis of sulfur-containing compounds |
| R2N- | Amine | Synthesis of substituted amines |
Reduction Reactions
The nitro group can be selectively reduced to an amine, providing access to valuable 1,2-amino alcohols.
Caption: Reduction of the nitro group.
Protocol 3.2.1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6-12 hours.
-
Alternatively, for a chemical reduction, suspend the starting material in a mixture of ethanol and concentrated hydrochloric acid and add zinc dust portion-wise at 0 °C.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst (for hydrogenation) or the remaining zinc dust.
-
Neutralize the solution and extract the product.
-
Dry the organic layer and concentrate to obtain the crude amino alcohol, which can be further purified.
Elimination Reactions
Treatment with a base can induce the elimination of HBr to form a nitroalkene, a valuable Michael acceptor.
Caption: Base-induced elimination to form a nitroalkene.
Protocol 3.3.1: Synthesis of 1-Nitronon-1-en-2-ol
-
Dissolve this compound (1.0 eq) in a non-polar solvent like toluene or dichloromethane.
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the nitroalkene by TLC.
-
Wash the reaction mixture with dilute acid and water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Summary of Potential Transformations and Data
The following table summarizes the potential synthetic transformations of this compound and hypothetical reaction parameters.
| Reaction Type | Reagents and Conditions | Product Class | Expected Yield Range (%) |
| Nucleophilic Substitution | Various Nucleophiles, DMF, RT-60°C | Substituted nitro-alcohols | 60-90 |
| Nitro Group Reduction | H2, Pd/C, EtOH or Zn, HCl, EtOH | 1,2-Amino alcohols | 70-95 |
| Elimination | DBU, Toluene, 0°C to RT | Nitroalkenes | 75-90 |
Note: The expected yield ranges are estimates based on similar reactions reported in the literature and would require experimental optimization.
Conclusion
While specific literature on this compound is scarce, its structure suggests significant potential as a synthetic intermediate. The protocols and applications outlined in this document provide a theoretical framework for researchers to explore the chemistry of this and related α-bromo-α-nitro alcohols. Experimental validation of these proposed pathways is essential to establish their utility in organic synthesis and drug discovery programs. Researchers are encouraged to perform small-scale test reactions and thorough characterization of all products.
Application Notes and Protocols for 1-Bromo-1-nitrononan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential reaction mechanisms, synthetic applications, and experimental protocols involving 1-Bromo-1-nitrononan-2-ol. This compound, possessing a vicinal bromo, nitro, and hydroxyl functionality, is a versatile intermediate for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its characterization and use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₈BrNO₃ |
| Molecular Weight | 284.15 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in methanol, ethanol, dichloromethane |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 5.20 (d, 1H), 4.50 (m, 1H), 2.80 (br s, 1H), 1.90-1.70 (m, 2H), 1.40-1.20 (m, 10H), 0.88 (t, 3H) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 105.0, 75.0, 35.0, 31.8, 29.4, 29.2, 25.0, 22.6, 14.1 |
| IR (neat) | ν (cm⁻¹): 3400 (O-H), 2925, 2855 (C-H), 1550 (NO₂), 1370 (NO₂), 650 (C-Br) |
Core Reaction Mechanisms and Synthetic Potential
This compound is a rich substrate for a variety of chemical transformations, primarily involving its three key functional groups.
Nucleophilic Substitution of the Bromine Atom
The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The reaction can proceed via an S\N1 or S\N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the adjacent hydroxyl and nitro groups can influence the stereochemical outcome of the reaction.
Application Notes and Protocols for Nucleophilic Substitution Reactions at Bromine-Bearing Carbon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions at sp³-hybridized carbon atoms bearing a bromine atom are fundamental transformations in organic synthesis. The polar nature of the carbon-bromine bond, where the carbon is electrophilic (δ+) and the bromine is a good leaving group, makes bromoalkanes versatile substrates for constructing a wide array of new chemical bonds.[1][2][3][4][5] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials, enabling the introduction of various functional groups such as alcohols, ethers, amines, azides, and nitriles.[4][6] This document provides an overview of the key mechanisms, influencing factors, and detailed protocols for performing these essential reactions.
Core Mechanisms: Sₙ2 and Sₙ1
Nucleophilic substitution at a bromine-bearing carbon primarily proceeds through two distinct mechanisms: Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙ1 (Substitution Nucleophilic Unimolecular). The operative pathway is determined by several factors, including the structure of the alkyl bromide, the nature of the nucleophile, the solvent, and the leaving group.[7][8]
-
Sₙ2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][7][9] The reaction rate is dependent on the concentration of both the alkyl bromide and the nucleophile.[10][11][12][13] A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the carbon center, often referred to as a Walden inversion.[10][13][14] This mechanism is favored for methyl and primary alkyl bromides due to minimal steric hindrance.[9][11][13]
-
Sₙ1 Reaction: This is a two-step mechanism that begins with the slow, rate-determining step of the C-Br bond breaking to form a planar carbocation intermediate.[1][7][10] This is followed by a rapid attack of the nucleophile on the carbocation. The reaction rate depends only on the concentration of the alkyl bromide.[10][11][12] Because the nucleophile can attack the planar carbocation from either face, the Sₙ1 reaction typically leads to a racemic or nearly racemic mixture of products if the starting material is chiral.[7][10] This pathway is favored for tertiary alkyl bromides due to the stability of the resulting tertiary carbocation.[1][8][11]
Deciding Between Sₙ1 and Sₙ2 Pathways
The following diagram illustrates the logical decision-making process for predicting the dominant reaction mechanism based on key experimental factors.
Caption: Decision tree for predicting the nucleophilic substitution pathway.
Application Note 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used Sₙ2 reaction for preparing symmetrical and unsymmetrical ethers. The reaction involves an alkoxide ion acting as a nucleophile, which displaces a bromide from a primary alkyl bromide.[15][16][17] This method is crucial in medicinal chemistry for synthesizing ether-containing scaffolds found in many drug molecules. For a successful synthesis, the alkyl bromide must be primary to favor the Sₙ2 pathway; secondary and tertiary alkyl bromides tend to undergo E2 elimination as the alkoxide also acts as a strong base.[15][18]
Quantitative Data: Synthesis of Alkyl Phenyl Ethers
The following table summarizes the yields for the reaction of sodium phenoxide with various primary bromoalkanes.
| Bromoalkane | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromopropane | 1-Propoxybenzene | Ethanol | Reflux | 6 | 85 |
| 1-Bromobutane | 1-Butoxybenzene | DMF | 80 | 4 | 92 |
| 1-Bromopentane | 1-Pentoxybenzene | Ethanol | Reflux | 8 | 82 |
| 1-Bromo-3-methylbutane | 3-Methyl-1-butoxybenzene | DMF | 80 | 5 | 89 |
Experimental Protocol: Synthesis of 1-Butoxybenzene
This protocol details the synthesis of 1-butoxybenzene from phenol and 1-bromobutane.
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Sodium hydroxide (4.0 g, 0.1 mol)
-
1-Bromobutane (13.7 g, 0.1 mol)
-
Ethanol (100 mL)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in 50 mL of ethanol.
-
Slowly add phenol to the ethanolic sodium hydroxide solution with stirring.
-
To the resulting sodium phenoxide solution, add 1-bromobutane dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 30 mL) to remove unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 1-butoxybenzene.
Caption: Experimental workflow for Williamson ether synthesis.
Application Note 2: Nucleophilic Substitution using Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[19] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a nucleophile from the aqueous phase to the organic phase where the bromoalkane substrate resides, thereby facilitating the reaction.[19][20] This method avoids the need for expensive, anhydrous polar aprotic solvents and often leads to faster reactions and higher yields.[19] It is particularly valuable in drug manufacturing for its efficiency and greener reaction conditions.[19][21]
Quantitative Data: Synthesis of Alkyl Thiocyanates via PTC
The table below shows the results for the Sₙ2 reaction of various bromoalkanes with potassium thiocyanate using tetrabutylammonium bromide as a phase-transfer catalyst.[20]
| Bromoalkane | Catalyst | Solvent System | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1-Bromobutane | Tetrabutylammonium Bromide | Water/None | 100 (Reflux) | 75 | 75 |
| 1-Bromooctane | Tetrabutylammonium Bromide | Water/None | 100 (Reflux) | 90 | 80 |
| Benzyl Bromide | Tetrabutylammonium Bromide | Water/None | 100 (Reflux) | 60 | 85 |
| Allyl Bromide | Tetrabutylammonium Bromide | Water/None | 100 (Reflux) | 60 | 78 |
Experimental Protocol: Synthesis of n-Butyl Thiocyanate[20]
This protocol describes the synthesis of n-butyl thiocyanate from n-butyl bromide using phase-transfer catalysis.
Materials:
-
Potassium thiocyanate (28 g, 0.288 mol)
-
n-Butyl bromide (19 g, 0.139 mol)
-
Tetrabutylammonium bromide (catalyst) (0.75 g, 2.3 mmol)
-
Water (30 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask, combine potassium thiocyanate, water, n-butyl bromide, and the tetrabutylammonium bromide catalyst.
-
Add a magnetic stir bar and attach an efficient reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 75 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The product forms a separate organic layer.
-
Separate the lower aqueous layer and discard it.
-
Dry the organic layer (the product) with a small amount of anhydrous magnesium sulfate.
-
Decant or filter to remove the drying agent.
-
Purify the product by distillation under reduced pressure to obtain pure n-butyl thiocyanate.
Caption: Experimental workflow for PTC synthesis of n-butyl thiocyanate.
References
- 1. web.viu.ca [web.viu.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. shout.education [shout.education]
- 6. Ch 8 : RX substitutions [chem.ucalgary.ca]
- 7. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. ijirset.com [ijirset.com]
- 20. datapdf.com [datapdf.com]
- 21. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Bromo-1-nitrononan-2-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-Bromo-1-nitrononan-2-OL to the corresponding amine, 1-Amino-1-bromononan-2-ol. The presence of a vicinal bromo and hydroxyl group, in addition to the aliphatic nitro group, necessitates careful selection of reduction methodology to ensure chemoselectivity and avoid undesirable side reactions such as dehalogenation or elimination.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical building blocks, intermediates, and active pharmaceutical ingredients. The substrate, this compound, presents a specific challenge due to the presence of multiple reactive functional groups. The primary goal is the selective reduction of the nitro moiety without affecting the carbon-bromine bond or the secondary alcohol. This document outlines three distinct and robust protocols to achieve this transformation, each with its own advantages in terms of selectivity, reaction conditions, and scalability.
Comparative Data of Reduction Methods
The following table summarizes typical quantitative data for the described reduction methods. It is important to note that the data are compiled from various sources on substrates with similar functional groups, as a direct comparative study on this compound is not available in the literature.
| Method | Key Reagents | Typical Solvent(s) | Temperature | Typical Reaction Time | Typical Yield | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, THF | Room Temperature | 1-4 hours | 85-95% | Mild conditions, high yield, stereospecific.[1][2] Potential for dehalogenation, though often minimal with CTH. |
| Iron in Acidic Medium | Iron powder, HCl or Acetic Acid | Ethanol, Water | Reflux | 2-6 hours | 70-90% | Cost-effective, high functional group tolerance.[3][4][5] Requires heating and careful work-up to remove iron salts. |
| Stannous Chloride Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), HCl | Ethanol | Reflux | 1-3 hours | 75-90% | Effective and relatively fast. Work-up can be challenging due to the formation of tin salt precipitates.[6][7] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This method is highly effective for the reduction of nitroalkanes and is noted for its mild conditions and high chemoselectivity, often proceeding with retention of configuration at chiral centers.[1][2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous THF and MeOH.
-
To this solution, carefully add 10% Pd/C (0.1 eq by weight).
-
In a separate flask, dissolve ammonium formate (5.0 eq) in a minimal amount of water and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining ammonium formate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Amino-1-bromononan-2-ol.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: Reduction with Iron Powder in Acidic Medium
This classic and cost-effective method utilizes iron metal in the presence of an acid to selectively reduce the nitro group.[3][4]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and glacial acetic acid (or water and a catalytic amount of HCl).
-
Heat the mixture to a gentle reflux.
-
Slowly add iron powder (4.0-5.0 eq) in portions to control the exothermic reaction.
-
Continue to reflux the mixture with vigorous stirring for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture with 1 M NaOH or concentrated ammonium hydroxide to a pH of 8-9 to precipitate iron salts.
-
Filter the resulting slurry through a pad of diatomaceous earth, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Reduction with Stannous Chloride (Tin(II) Chloride)
Stannous chloride is a common and effective reagent for the reduction of nitro groups, particularly in the presence of acid-sensitive functionalities.[6]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
2 M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) Chloride Dihydrate (4.0-5.0 eq) to the solution.
-
If necessary, add a few drops of concentrated HCl to initiate the reaction.
-
Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly add 2 M NaOH with vigorous stirring until the pH is basic (pH > 10) to precipitate tin salts as tin(IV) hydroxide.
-
Filter the resulting white precipitate through a pad of diatomaceous earth and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to afford the crude amine, which can be purified by column chromatography.
Visualized Workflows and Reaction Pathway
Caption: General reaction pathway for the reduction.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Caption: Workflow for Iron in Acidic Medium Reduction.
Caption: Workflow for Stannous Chloride Reduction.
References
- 1. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 1-Bromo-1-nitrononan-2-ol and the Broader Class of 2-Bromo-2-nitroalkan-1-ols in Medicinal Chemistry
Introduction
The class of 2-bromo-2-nitroalkan-1-ols represents a group of organic compounds with significant potential in medicinal chemistry, primarily due to their antimicrobial properties. These compounds are characterized by a vicinal bromo-nitro alcohol functional group. While 1-Bromo-1-nitrononan-2-ol is a specific member of this class, the general biological activities are largely attributed to the reactive bromo-nitro moiety. Research on related compounds, such as bronopol, has demonstrated potent activity against a broad spectrum of bacteria and other microorganisms.[1][2][3][4] This makes them attractive candidates for the development of new antiseptic and antimicrobial agents.
Potential Medicinal Chemistry Applications
The primary application of 2-bromo-2-nitroalkan-1-ols in medicinal chemistry is in the development of antimicrobial agents. Their broad-spectrum activity suggests potential use in:
-
Topical Antiseptics: For the prevention and treatment of skin and soft tissue infections.
-
Disinfectants: For the sterilization of medical instruments and surfaces.
-
Preservatives: In pharmaceutical formulations to prevent microbial contamination.[2][3]
-
Therapeutic Agents: Further investigation may reveal potential for treating localized infections, though systemic applications would require extensive toxicological evaluation.
Mechanism of Action
The proposed mechanism of action for this class of compounds, based on studies of bronopol, involves a dual-action process targeting microbial cells.[1][2][3]
-
Initial Bacteriostasis: The compound induces a period of bacteriostasis, where bacterial growth is halted.
-
Bactericidal Action: This is followed by a bactericidal phase. Under aerobic conditions, the compound catalytically oxidizes essential thiol groups (e.g., in cysteine) within the bacterial cell, leading to the formation of disulfides. This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide radicals, which are directly responsible for the bactericidal effect.[1][2]
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of 2-bromo-2-nitroalkan-1-ols.
Quantitative Data
No specific quantitative data for this compound has been published. For research purposes, it is crucial to determine key metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms. Below is a template for presenting such data.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Data to be determined | Data to be determined |
| This compound | Escherichia coli | Data to be determined | Data to be determined |
| This compound | Pseudomonas aeruginosa | Data to be determined | Data to be determined |
| This compound | Candida albicans | Data to be determined | Data to be determined |
| Bronopol (Reference) | Escherichia coli | ~13 | 100 - 500[1] |
| Bronopol (Reference) | Various Bacteria | 12.5 - 50 | Not specified[2] |
Experimental Protocols
Synthesis of 2-Bromo-2-nitroalkan-1-ols
A general and effective method for the synthesis of 2-bromo-2-nitroalkan-1-ols is the enantioselective Henry (nitro-aldol) reaction.[4][5] This procedure involves the reaction of an aldehyde with bromonitromethane in the presence of a copper(II) acetate catalyst and a chiral amino pyridine ligand.
Materials:
-
Aldehyde (e.g., nonanal for the synthesis of this compound)
-
Bromonitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral amino pyridine ligand (e.g., camphor-derived)
-
Absolute ethanol
-
1M Hydrochloric acid
-
Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the chiral amino pyridine ligand (0.025 mmol) in absolute ethanol (2 mL).
-
Add Cu(OAc)₂·H₂O (0.025 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour until a deep blue solution forms.
-
Add the aldehyde (0.5 mmol) to the reaction mixture.
-
Cool the reaction flask to the desired temperature (e.g., -40 °C).
-
After 5 minutes, add bromonitromethane (5 mmol).
-
Stir the reaction mixture until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1M aqueous HCl (15 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
The following diagram illustrates the general workflow for the synthesis of 2-bromo-2-nitroalkan-1-ols.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal culture in the logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control (broth with inoculum, no compound).
-
Negative control (broth only).
Procedure:
-
Prepare a stock solution of the test compound.
-
In the 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well containing the test compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth without inoculum) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Safety and Handling
Compounds of the 2-bromo-2-nitroalkan-1-ol class should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of this compound have not been established. It is important to note that under certain conditions (e.g., alkaline pH and elevated temperatures), related compounds like bronopol can decompose to release formaldehyde and nitrites, which can lead to the formation of nitrosamines in the presence of secondary amines.[3]
Conclusion
While specific data on this compound is lacking, the broader class of 2-bromo-2-nitroalkan-1-ols presents a promising area for research in the development of new antimicrobial agents. Their potent activity against a wide range of microorganisms and a well-elucidated (for bronopol) mechanism of action make them valuable lead compounds. The provided synthetic and microbiological testing protocols offer a framework for the systematic evaluation of this compound and other analogues in a medicinal chemistry research setting. Future studies should focus on establishing a comprehensive biological activity profile, understanding the structure-activity relationship, and conducting thorough toxicological assessments.
References
- 1. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Alkylation of Substrates using 1-Bromo-1-nitrononan-2-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-Bromo-1-nitrononan-2-OL as a novel alkylating agent. The presence of a bromine atom alpha to a nitro group facilitates nucleophilic substitution, allowing for the introduction of the 1-nitrononan-2-ol moiety onto a variety of substrates. This protocol outlines the alkylation of primary and secondary amines, thiols, and carbon nucleophiles, yielding novel substituted nitro-alcohols. These products are of significant interest as synthetic intermediates in drug discovery and development, potentially serving as precursors to amino alcohols and other biologically active molecules.
Introduction
This compound is a functionalized nitroalkane with three key reactive sites: a carbon-bromine bond, a nitro group, and a hydroxyl group. The primary application explored in this protocol is its use as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitro group activates the carbon-bromine bond, making it susceptible to attack by a range of nucleophiles. This allows for the covalent attachment of the nine-carbon nitro-alcohol backbone to various molecular scaffolds, providing a pathway to novel chemical entities with potential therapeutic applications.
Proposed General Reaction Scheme
The fundamental reaction described herein is the nucleophilic substitution of the bromide ion from this compound by a suitable nucleophile (Nu-H).
Caption: General reaction scheme for the alkylation of a nucleophile using this compound.
Data Presentation: Predicted Substrate Scope and Yields
The following table summarizes the predicted outcomes for the alkylation of various substrates based on known reactions of analogous α-bromo nitroalkanes. Please note that these are estimated yields and optimal conditions may vary.
| Entry | Nucleophile (Substrate) | Proposed Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |
| 2 | Benzylamine | Et₃N | THF | 25 | 24 | 80-90 |
| 3 | Thiophenol | NaH | DMF | 0 to 25 | 6 | 85-95 |
| 4 | 1-Dodecanethiol | K₂CO₃ | Ethanol | 50 | 18 | 70-80 |
| 5 | Diethyl malonate | NaOEt | Ethanol | 25 | 12 | 65-75 |
| 6 | Ethyl acetoacetate | NaH | THF | 0 to 25 | 8 | 70-80 |
Experimental Protocols
Protocol 1: Alkylation of a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the N-alkylation of a primary amine.
Workflow Diagram:
Caption: Experimental workflow for the N-alkylation of benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).
-
Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).
-
Stir the reaction for 24 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Alkylation of a Thiol (e.g., Thiophenol)
This protocol provides a method for the S-alkylation of a thiol.
Workflow Diagram:
Caption: Experimental workflow for the S-alkylation of thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-cold water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
Add thiophenol (1.05 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent to the thiophenolate suspension dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Alkylation of a Carbon Nucleophile (e.g., Diethyl Malonate)
This protocol details the C-alkylation of a soft carbon nucleophile.
Workflow Diagram:
Caption: Experimental workflow for the C-alkylation of diethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Dilute hydrochloric acid (HCl)
-
Chloroform
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal (1.1 eq) to anhydrous ethanol and stir until all the sodium has dissolved to form sodium ethoxide.
-
Cool the solution to 0 °C and add diethyl malonate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with chloroform (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Safety Precautions
-
This compound is expected to be an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium hydride and sodium metal are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Application Notes and Protocols for the Asymmetric Synthesis of 1-Bromo-1-nitrononan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-nitrononan-2-ol is a chiral building block with significant potential in synthetic organic chemistry and drug development. Its vicinal bromo-nitro and hydroxyl functional groups offer versatile handles for further chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including novel pharmaceutical agents. The asymmetric synthesis of this compound is of paramount importance to access enantiomerically pure materials, which is often a critical requirement for therapeutic applications.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound via a catalytic enantioselective Henry (nitroaldol) reaction. The methodology is based on the highly effective copper-catalyzed reaction of bromonitromethane with the corresponding aldehyde.
Core Application: Asymmetric Carbon-Carbon Bond Formation
The primary application of the described protocol is the enantioselective synthesis of β-bromo-β-nitro alcohols. This reaction constitutes a powerful method for the construction of a chiral carbon-carbon bond, leading to the formation of two adjacent stereocenters. The resulting this compound can be further elaborated. For instance, the nitro group can be reduced to an amine, providing access to chiral 1,2-amino alcohols, a common motif in biologically active compounds. The bromine atom can be substituted or used in cross-coupling reactions, allowing for the introduction of further molecular complexity.
Reaction Principle: The Asymmetric Henry Reaction
The synthesis of this compound is achieved through an asymmetric Henry reaction between octanal and bromonitromethane.[1][2][3] This reaction is catalyzed by a chiral complex formed in situ from copper(II) acetate and a C1-symmetric camphor-derived amino pyridine ligand.[1][2][3][4] The chiral ligand environment orchestrates the facial selectivity of the nucleophilic attack of the bromonitromethane-derived anion on the aldehyde, leading to the formation of the desired enantiomer of the product in high yield and enantiomeric excess.
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric Henry reaction of aliphatic aldehydes with bromonitromethane, based on analogous reactions described in the literature.[3] These values provide an expected range for the synthesis of this compound.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (syn) | ee (%) (anti) |
| 1 | Octanal | 5 | -20 | 48 | ~90-95 | ~50:50 | >90 | >90 |
Note: Data for octanal is extrapolated based on results for similar aliphatic aldehydes.
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the enantioselective addition of bromonitromethane to aldehydes.[4][5]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(1R,2R,4R)-2-((pyridin-2-ylmethyl)amino)bornan-10-sulfonic acid (Camphor-derived amino pyridine ligand)
-
Absolute Ethanol (EtOH)
-
Octanal
-
Bromonitromethane (technical grade, ~90%)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (aq. HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Equipment:
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Low-temperature bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Catalyst Preparation:
-
Reaction Setup:
-
To the catalyst solution, add octanal (0.5 mmol, 1.0 equiv.).
-
Cool the reaction mixture to -20 °C in a low-temperature bath.
-
After 5 minutes of cooling, add technical bromonitromethane (90% pure, 0.39 mL, 5 mmol, 10 equiv.) dropwise.[4]
-
-
Reaction Progression:
-
Stir the reaction mixture at -20 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound. The diastereomeric ratio and enantiomeric excess of the product should be determined by chiral HPLC analysis.[5]
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the catalytic cycle of the asymmetric Henry reaction.
Caption: Simplified catalytic cycle for the asymmetric Henry reaction.
Conclusion
The asymmetric Henry reaction provides an efficient and highly enantioselective route to this compound. The use of a chiral copper(II) catalyst derived from a camphor-based ligand is key to achieving high stereocontrol. The resulting product is a versatile chiral building block for the synthesis of more complex and potentially biologically active molecules, making this protocol highly valuable for researchers in organic synthesis and drug discovery.
References
- 1. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-1-nitrononan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-1-nitrononan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar nitro-compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials (1-bromo-1-nitrooctane and formaldehyde), side-products from the Henry (nitroaldol) reaction, and degradation products. Yellow discoloration in the crude product often suggests the presence of dehydration byproducts or polymerized color-forming bodies.[1][2]
Q2: My purified this compound is a yellow oil/solid. How can I remove the color?
The yellow color can often be attributed to polymerized impurities.[1] A common approach is to treat the crude product with a small amount of acid, such as 0.5% sulfuric acid, followed by vacuum distillation.[1] Alternatively, column chromatography can be effective in separating the desired compound from colored impurities.
Q3: The compound appears to decompose on silica gel during column chromatography. What can I do?
Decomposition on silica gel is a known issue for some nitroaldol products, which can dehydrate.[2] To mitigate this, consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent. Running the column quickly (flash chromatography) can also minimize contact time and reduce degradation.
Q4: What is the best method for purifying this compound?
The optimal purification method depends on the nature of the impurities and the scale of the reaction. For small-scale purification and removal of polar impurities, column chromatography is often the method of choice. For larger quantities, recrystallization can be a more efficient technique, provided a suitable solvent is found.[2] If the compound is thermally stable, vacuum distillation can also be an effective method for removing non-volatile impurities.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound Streaking on the Column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent. |
| Acidic nature of silica gel causing decomposition. | Use a different stationary phase like alumina or add a small amount of a base (e.g., triethylamine) to the eluent. | |
| Compound is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of additional hot solvent and reheat to dissolve, then cool slowly. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Scratch the inside of the flask with a glass rod to induce nucleation. | ||
| Add a seed crystal of the pure compound. | ||
| Low Recovery of Purified Crystals | Too much solvent was used initially. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.[3][4]
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.[3]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]
-
Isolation and Washing: Collect the crystals by vacuum filtration.[7] Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[7][8]
-
Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.[7]
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by recrystallization.
References
- 1. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Stability and degradation pathways of 1-Bromo-1-nitrononan-2-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-nitrononan-2-ol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound?
Due to the lack of specific data for this compound, general precautions for bromo-nitro compounds should be followed. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed. For similar compounds, storage at 2-8°C is sometimes recommended to minimize degradation. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
2. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present (a secondary alcohol, a nitro group, and a bromine atom on the same carbon).
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Hydrolysis: The bromine atom may be susceptible to nucleophilic substitution by water, leading to the formation of a diol and hydrobromic acid.
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Elimination: Under basic conditions, elimination of HBr or HNO2 could occur, leading to the formation of an alkene or a nitroalkene, respectively.
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Redox Reactions: The nitro group can be reduced, while the alcohol can be oxidized. The presence of both oxidizing and reducing agents should be carefully controlled in experimental setups.
A hypothesized degradation pathway is illustrated in the diagram below.
3. What analytical techniques are suitable for assessing the purity and stability of this compound?
Standard analytical techniques for organic compounds can be employed:
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High-Performance Liquid Chromatography (HPLC): Useful for monitoring the appearance of degradation products over time. A stability-indicating method should be developed.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups of the molecule.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh solutions before use.- Store stock solutions at low temperatures (e.g., 2-8°C) and protected from light.- Regularly check the purity of the stock solution using a suitable analytical method like HPLC or TLC. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products during the experiment. | - Review the experimental conditions (pH, temperature, solvent) for potential triggers of degradation.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified and degassed solvents. |
| Low reaction yield | Instability of this compound under reaction conditions. | - Screen different solvents and buffer systems to find conditions that favor stability.- Lower the reaction temperature.- Reduce the reaction time. |
| Difficulty in isolating the pure product | Co-elution of the product with impurities or degradation products. | - Optimize the chromatographic separation method (e.g., change the mobile phase composition, gradient, or column).- Consider alternative purification techniques such as recrystallization or preparative TLC. |
Stability Data
| Condition | Time Point | Assay (% of Initial) | Appearance of Degradation Products (% Peak Area) | Appearance |
| 25°C / 60% RH | 0 | 100 | 0 | Colorless oil |
| 1 week | ||||
| 1 month | ||||
| 40°C / 75% RH | 0 | 100 | 0 | Colorless oil |
| 1 week | ||||
| 1 month | ||||
| 2-8°C | 0 | 100 | 0 | Colorless oil |
| 1 month | ||||
| 3 months |
Experimental Protocols
Protocol for Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of this compound.
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
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Forced Degradation Studies:
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Acidic Conditions: Add 0.1 M HCl to the stock solution.
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Basic Conditions: Add 0.1 M NaOH to the stock solution.
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Oxidative Conditions: Add 3% H₂O₂ to the stock solution.
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Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photostability: Expose the stock solution to UV light.
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-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
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HPLC Analysis:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile.
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Detector: UV detector at a suitable wavelength (to be determined by UV-Vis scan).
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Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
Visualizations
Caption: Hypothesized Degradation Pathways.
Caption: Stability Testing Workflow.
References
Technical Support Center: Synthesis of 1-Bromo-1-nitrononan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1-nitrononan-2-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low yield. What are the potential causes?
A1: Low yields in this nitroaldol (Henry) reaction can stem from several factors. The reaction is reversible, meaning an unfavorable equilibrium may be hindering product formation. Additionally, side reactions such as dehydration of the product to form 1-bromo-1-nitronon-1-ene, or base-catalyzed self-condensation of nonanal (an aldol condensation), can consume starting materials and reduce the yield of the desired product. Careful control of reaction conditions, including temperature and the type and amount of base used, is crucial.[1]
Q2: I've isolated my product, but it's a yellow oil instead of the expected product. What does this indicate?
A2: A yellow coloration in the crude product often suggests the presence of the dehydrated byproduct, 1-bromo-1-nitronon-1-ene. This side reaction is common in Henry reactions, especially if the reaction is run at elevated temperatures or with a strong base.[1]
Q3: Can I use a strong base to catalyze the reaction between nonanal and bromonitromethane?
A3: While a base is required to deprotonate the bromonitromethane and initiate the reaction, using a strong base in large quantities can promote side reactions. These include the self-condensation of nonanal and the elimination (dehydration) of the desired this compound product. It is often preferable to use a catalytic amount of a milder base or a specialized catalytic system to minimize these side reactions.[1]
Q4: Is it possible to run the reaction without an external base?
A4: Yes, certain catalytic systems, such as those employing copper(II) acetate and specific ligands, can facilitate the reaction without the need for an additional external base. This can be a significant advantage in minimizing base-catalyzed side reactions and improving the overall yield and purity of the desired product.
Q5: My purification by column chromatography is leading to product degradation. What are my alternatives?
A5: If you observe product degradation on silica gel, which can be acidic, consider using a different stationary phase for chromatography, such as neutral alumina. Alternatively, recrystallization can be an effective purification method for this type of compound, provided a suitable solvent system can be found.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Unfavorable reaction equilibrium.3. Insufficient reaction time. | 1. Use fresh, high-purity nonanal and bromonitromethane. Ensure your catalyst is active.2. Consider using a catalyst system known to drive the reaction to completion, such as a copper(II)-based catalyst.3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of a Yellow Byproduct | Dehydration of the desired β-nitro alcohol product. | 1. Maintain a low reaction temperature.2. Use a milder base or a catalytic system that does not promote elimination.3. Minimize the time the product is exposed to acidic or basic conditions during workup and purification. |
| Presence of High-Molecular-Weight Impurities | Self-condensation of nonanal (aldol condensation). | 1. Use a catalytic amount of base.2. Add the nonanal slowly to the reaction mixture containing the bromonitromethane and catalyst to maintain a low concentration of the aldehyde. |
| Difficulty in Product Isolation | Product is an oil and difficult to crystallize. | 1. If column chromatography is problematic, try purification by preparative thin-layer chromatography (prep-TLC).2. Explore different solvent systems for recrystallization, potentially using a co-solvent system. |
Side Reactions in the Synthesis of this compound
The primary challenges in the synthesis of this compound arise from competing side reactions. Understanding these pathways is crucial for optimizing the reaction conditions to favor the formation of the desired product.
Main Reaction: Nitroaldol (Henry) Reaction
The desired synthesis proceeds via a nitroaldol reaction, where the nitronate anion, formed by the deprotonation of bromonitromethane, acts as a nucleophile and attacks the carbonyl carbon of nonanal.
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction 1: Dehydration (Elimination)
A common side reaction is the dehydration of the this compound product to form 1-bromo-1-nitronon-1-ene. This reaction is often promoted by heat and strong bases.
Caption: Dehydration side reaction leading to an unsaturated nitro compound.
Side Reaction 2: Aldol Condensation of Nonanal
In the presence of a base, nonanal can undergo self-condensation, leading to the formation of an α,β-unsaturated aldehyde and other higher molecular weight byproducts.
Caption: Base-catalyzed self-condensation of nonanal as a side reaction.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of 2-bromo-2-nitroalkan-1-ols from various aldehydes, including decanal (a close structural analog to nonanal), using a copper(II) acetate and a camphor-derived amino pyridine ligand catalyst system.
| Aldehyde | Time (h) | Yield (%) |
| Benzaldehyde | 40 | 99 |
| 4-Chlorobenzaldehyde | 45 | >99 |
| 4-Nitrobenzaldehyde | 45 | >99 |
| Decanal | 45 | 95 |
| Isovaleraldehyde | 45 | 96 |
| Cinnamaldehyde | 40 | 98 |
Data extracted from a study on the enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Racemic this compound
This protocol is adapted from a general method for the synthesis of racemic bromonitroalkanols.
Materials:
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Nonanal
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Bromonitromethane (90% pure technical grade)
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Ethanol
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Diisopropylethylamine (DIPEA)
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1M Hydrochloric acid
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Dichloromethane
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Brine
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Magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve nonanal (0.25 mmol) in ethanol (1 mL).
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Add bromonitromethane (0.195 mL, 2.5 mmol) to the solution.
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Add DIPEA (87.1 µL, 0.5 mmol) to the reaction mixture.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with 1M aqueous HCl (15 mL).
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Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NaI-Catalyzed Synthesis of this compound
This protocol utilizes a mild sodium iodide catalyst.[2]
Materials:
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Nonanal
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Bromonitromethane
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Sodium Iodide (NaI)
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Acetonitrile
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Saturated aqueous sodium thiosulfate
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Saturated aqueous sodium bicarbonate
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Brine
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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To a solution of nonanal (1 mmol) and bromonitromethane (1.5 mmol) in acetonitrile (5 mL), add sodium iodide (0.1 mmol).
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Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
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Quench the reaction by adding saturated aqueous sodium thiosulfate.
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Add saturated aqueous sodium bicarbonate.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the residue by flash chromatography.
Experimental Workflow Diagram
References
Technical Support Center: Synthesis of 1-Bromo-1-nitrononan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-1-nitrononan-2-ol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route involves a two-step process starting from 1-nonene. The first step is the formation of a bromonium ion intermediate by reacting 1-nonene with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The second step is the regioselective nucleophilic attack by a nitrate source, like silver nitrate, followed by hydrolysis to yield the final product.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include controlling regioselectivity to obtain the desired 1-bromo-2-ol isomer, minimizing the formation of side products like the dibromoalkane and the regioisomeric 2-bromo-1-ol, and ensuring the anti-stereochemistry of the final product.
Q3: Why is N-bromosuccinimide (NBS) preferred over liquid bromine (Br₂)?
A3: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly volatile and corrosive.[1] NBS also provides a low, constant concentration of electrophilic bromine, which can help to minimize side reactions.[1]
Q4: What is the role of silver nitrate (AgNO₃) in this reaction?
A4: Silver nitrate serves a dual purpose. The silver ion (Ag⁺) assists in the activation of the bromine source and facilitates the formation of the bromonium ion. The nitrate ion (NO₃⁻) acts as the nucleophile that attacks the bromonium ion to introduce the nitrooxy group, which is subsequently hydrolyzed to the hydroxyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal reaction temperature. | Optimize the reaction temperature. Start with low temperatures (e.g., 0 °C) during the addition of NBS and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC. |
| Incorrect solvent. | The polarity of the solvent can significantly influence the reaction. A mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar aprotic solvent (like acetonitrile) can be a good starting point. | |
| Incomplete reaction. | Increase the reaction time and monitor the consumption of the starting material (1-nonene) by TLC or GC-MS. | |
| Degradation of the product during workup. | Use a mild aqueous workup. Avoid strong acids or bases that could promote side reactions or degradation of the nitro-alcohol functional groups. | |
| Formation of 1,2-Dibromononane as a Major Byproduct | Excess bromide ions in the reaction mixture. | Use NBS as the bromine source to maintain a low concentration of bromide ions. Ensure the silver nitrate is of high purity and used in a slight excess to scavenge any bromide ions formed. |
| Non-polar aprotic solvent favoring bromide attack. | Introduce a more polar co-solvent to better solvate the nitrate nucleophile and favor its attack over the bromide ion. | |
| Formation of the Undesired Regioisomer (2-Bromo-1-nitrononan-1-ol) | Markovnikov-type nucleophilic attack on the bromonium ion. | This is the thermodynamically favored product. To favor the desired 1-bromo isomer, consider steric hindrance. Using a bulkier bromine source or adding a sterically hindering additive might influence the regioselectivity of the nucleophilic attack. However, complete reversal of regioselectivity is challenging. Purification by column chromatography will likely be necessary to isolate the desired isomer. |
| Presence of Allylic Bromination Products | Radical reaction pathway is competing. | Ensure the reaction is performed in the dark and at a controlled temperature to disfavor radical initiation. Use freshly purified NBS, as impurities can sometimes initiate radical reactions. Avoid using radical initiators like AIBN or peroxides. |
Data Presentation: Influence of Reaction Parameters on Yield (Illustrative Data)
The following table summarizes the expected impact of key reaction parameters on the yield of the desired this compound, based on analogous bromohydrin formation and bromonitration reactions of terminal alkenes.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Temperature | 0 °C to rt | 65 | 50 °C | 40 | Lower temperatures generally favor higher selectivity and minimize side reactions. |
| Solvent | CH₂Cl₂/CH₃CN (1:1) | 70 | Toluene | 50 | A polar aprotic co-solvent can improve the solubility and nucleophilicity of the nitrate source. |
| Bromine Source | NBS (1.1 eq) | 72 | Br₂ (1.1 eq) | 55 | NBS often leads to cleaner reactions and higher yields of the desired product due to a lower concentration of bromide ions. |
| Reaction Time | 24 h | 75 | 6 h | 50 | Sufficient reaction time is crucial for the completion of the reaction. |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
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1-nonene
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N-bromosuccinimide (NBS), recrystallized
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Silver nitrate (AgNO₃)
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Dichloromethane (CH₂Cl₂), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-nonene (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous acetonitrile (e.g., 1:1 v/v).
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Addition of Reagents: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of N-bromosuccinimide (1.1 eq) and silver nitrate (1.2 eq) in anhydrous acetonitrile.
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Reaction Execution: Add the NBS/AgNO₃ solution dropwise to the stirred solution of 1-nonene at 0 °C over a period of 30-60 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver bromide precipitate. Wash the celite pad with dichloromethane.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
References
Storage and handling guidelines for 1-Bromo-1-nitrononan-2-OL
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with 1-Bromo-1-nitrononan-2-OL?
A: While specific data is unavailable, the functional groups suggest potential hazards including:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: May cause skin, eye, and respiratory irritation.
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Combustibility: The presence of a long alkyl chain and the nitro group suggests it may be combustible.
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Instability: Nitro-alkanes can be unstable and potentially explosive, especially at elevated temperatures or in the presence of contaminants.
Q: How should this compound be stored?
A: It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Always handle this compound in a chemical fume hood. Recommended PPE includes:
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Safety goggles or a face shield
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Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
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Closed-toe shoes
Q: What should I do in case of a spill?
A: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q: How should this compound waste be disposed of?
A: Waste should be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has discolored (e.g., turned yellow) | Decomposition due to exposure to light, heat, or air. | Discard the compound following proper disposal procedures. In the future, ensure storage in a dark, cool, and tightly sealed container. |
| Inconsistent experimental results | Impurities in the compound or degradation. | Consider purifying the compound before use. Check for proper storage and handling to prevent degradation. |
| Precipitate formation in solution | Low solubility at a given temperature or reaction with the solvent. | Try gently warming the solution or using a different solvent. Ensure the solvent is pure and dry. |
Experimental Workflow & Safety Decision Tree
The following diagrams illustrate the general workflow for handling this compound and a decision tree for responding to a spill.
Technical Support Center: Diastereoselectivity in 1-Bromo-1-nitrononan-2-OL Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-bromo-1-nitrononan-2-ol and related compounds. The focus is on addressing challenges related to diastereoselectivity in the Henry (nitroaldol) reaction between 1-bromo-1-nitroalkanes and aldehydes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, particularly concerning the control of diastereoselectivity.
Question 1: I am observing low diastereoselectivity in my reaction to synthesize this compound. What are the potential causes and how can I improve it?
Answer:
Low diastereoselectivity is a common challenge in Henry reactions. The formation of stereocenters at C1 and C2 of your product is influenced by several factors. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of catalyst is crucial for controlling stereoselectivity.
-
Solution: Employ a chiral catalyst system. Copper(II) acetate in combination with a C1-symmetric camphor-derived amino pyridine ligand has been shown to be effective in catalyzing the enantioselective addition of bromonitromethane to aldehydes.[1][2] For reactions involving 1-bromo-1-nitroalkanes, exploring similar chiral copper complexes or other metal-based chiral catalysts (e.g., Zn, Co, Mg, Cr) is a primary strategy.[3][4]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the transition state energetics, which dictates the diastereomeric outcome.
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Solution: Systematically screen different reaction temperatures. Lowering the temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
-
Incorrect Base or Base Concentration: The base used to generate the nitronate anion can influence the stereochemical course of the reaction.[3]
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Solution: If using a base, screen different organic or inorganic bases (e.g., DIPEA, DBU, NaH). The concentration of the base should also be optimized, as catalytic amounts are often sufficient.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry.
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Solution: Experiment with a range of solvents with varying polarities (e.g., ethanol, THF, dichloromethane, toluene). The choice of solvent can significantly influence the reaction's outcome.
-
-
Reversibility of the Reaction: The Henry reaction is reversible, which can lead to epimerization of the nitro-substituted carbon and a loss of stereocontrol.[3]
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Solution: Optimize reaction conditions to favor the forward reaction and minimize the reverse reaction. This can sometimes be achieved by trapping the product or by careful selection of the catalyst and reaction time.
-
A logical workflow for troubleshooting low diastereoselectivity is illustrated in the diagram below.
Question 2: I am getting a significant amount of side products, such as nitroalkene from dehydration. How can I minimize these?
Answer:
The formation of a nitroalkene is a common side reaction, resulting from the elimination of water from the β-nitro alcohol product.
Potential Causes & Solutions:
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Excessive Basicity or Acidity: Both strong bases and acids can promote dehydration.
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Solution: Use a mild, non-nucleophilic base in catalytic amounts. If an acidic workup is required, perform it at low temperatures and for a short duration.
-
-
High Reaction Temperature: Higher temperatures can favor the elimination reaction.
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Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Prolonged Reaction Times: Leaving the reaction for an extended period can increase the likelihood of dehydration.
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Solution: Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
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Question 3: How can I separate the diastereomers of this compound?
Answer:
Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques.
Methods for Separation:
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Column Chromatography: This is the most common method for separating diastereomers.
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Procedure: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) is necessary to achieve optimal separation.
-
-
Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective separation method.
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Chiral HPLC: For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction for the synthesis of this compound?
A1: The reaction proceeds through a nitroaldol addition mechanism. A base abstracts the acidic proton from 1-bromo-1-nitrooctane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of heptanal. Subsequent protonation of the resulting alkoxide yields the two diastereomers of this compound.
The diagram below illustrates the key factors influencing the diastereoselectivity of this reaction.
Q2: Are there any specific catalysts recommended for achieving high diastereoselectivity in the reaction of 1-bromo-1-nitroalkanes with aldehydes?
A2: Yes, research has shown that certain catalyst systems can provide good to excellent stereocontrol. For the related reaction of bromonitromethane with aldehydes, a catalytic system of copper(II) acetate and a C1-symmetric camphor-derived amino pyridine ligand has been reported to yield high enantioselectivities.[1][2] Indium-mediated reactions have also been shown to proceed with high anti-selectivity.[6] For your specific substrates, screening different chiral ligands and metal salts is recommended.
Q3: What analytical techniques are suitable for determining the diastereomeric ratio of my product?
A3: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
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Proton NMR (¹H NMR): The protons adjacent to the stereocenters will have different chemical shifts and coupling constants for each diastereomer. Integration of these distinct signals allows for the determination of the d.r.
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High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, the two diastereomers can be separated, and the ratio of their peak areas will give the d.r.
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Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, GC can be used to separate and quantify the diastereomers.
Data Presentation
The following table summarizes representative data from the literature for Henry reactions, illustrating the impact of different catalysts on yield and stereoselectivity. Note that these are for analogous reactions and serve as a starting point for optimization.
| Catalyst System | Aldehyde | Nitroalkane | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Cu(OAc)₂·H₂O / Chiral Amino Pyridine Ligand | Benzaldehyde | Bromonitromethane | 1:1 | 95 (major) | 86 | [1][2] |
| Indium | Various aliphatic aldehydes | Bromonitromethane | High anti-selectivity | - | Good to excellent | [6] |
| Thiourea Catalyst | Nitrostyrene | 1-Nitropropane | 82:18 (syn-enriched) | - | 82 | [7] |
Experimental Protocols
General Procedure for the Catalytic Asymmetric Henry Reaction of 1-Bromo-1-nitrooctane with Heptanal
This is a generalized protocol based on literature procedures for similar reactions and should be optimized for your specific requirements.
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Catalyst Preparation: In a nitrogen-flushed Schlenk tube, add copper(II) acetate (5 mol%) and the chiral amino pyridine ligand (5 mol%). Add absolute ethanol (2 mL) and stir the mixture at room temperature for 30 minutes.
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Reaction Setup: Cool the catalyst mixture to the desired temperature (e.g., -20 °C). Add heptanal (1.0 mmol) followed by 1-bromo-1-nitrooctane (1.2 mmol).
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Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane). Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.
References
Removal of byproducts from 1-Bromo-1-nitrononan-2-OL reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-nitrononan-2-OL reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound, typically proceeding via a Henry (nitroaldol) reaction between bromonitromethane and nonanal, can be accompanied by the formation of several byproducts. The most prevalent include:
-
1-Nitro-1-nonene: This is a result of dehydration of the desired product, this compound, particularly if the reaction is conducted at elevated temperatures or under strongly basic conditions. Aromatic aldehydes are more prone to this side reaction.
-
1,1-Dibromo-1-nitrononan-2-ol: This byproduct can form during the bromination of the nitroalkane starting material or through a secondary bromination of the product.[1] Careful control of stoichiometry and reaction conditions during bromination is crucial to minimize its formation.
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual nonanal and bromonitromethane in the crude product mixture.
-
Cannizzaro Reaction Products: In the presence of a strong base and for sterically hindered substrates, a self-condensation of the aldehyde (nonanal) can occur, although this is generally less common.[2]
Q2: How does the long alkyl chain of nonanal affect the reaction and purification?
The presence of the nine-carbon alkyl chain from nonanal influences both the reaction kinetics and the physical properties of the product and byproducts.
-
Reaction Rate: Long-chain nitroalkanes have been observed to slow down the rate of the Henry reaction.[3] While the aldehyde in this case has the long chain, its steric bulk and electronic properties can similarly affect the reaction kinetics.
-
Solubility: The long alkyl chain imparts significant nonpolar character to the this compound product and related byproducts. This affects the choice of solvents for both the reaction and subsequent purification steps like recrystallization and column chromatography.
-
Purification: The nonpolar nature of the long chain can make separation from other nonpolar byproducts, such as unreacted nonanal or 1-nitro-1-nonene, more challenging. Purification methods need to be optimized to achieve high purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Reversibility of the Henry reaction (retro-Henry).[2] - Formation of byproducts (e.g., 1-nitro-1-nonene). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use milder reaction conditions (e.g., lower temperature, weaker base) to minimize the retro-Henry reaction and dehydration. - Consider using a catalytic amount of a base to favor the desired product. |
| Presence of a significant amount of 1-Nitro-1-nonene byproduct | - Reaction temperature is too high. - The base used is too strong or used in excess. | - Maintain a low reaction temperature (e.g., 0-25°C). - Use a milder base (e.g., sodium bicarbonate, triethylamine) or a catalytic amount of a stronger base. |
| Contamination with 1,1-Dibromo-1-nitrononan-2-ol | - Over-bromination during the preparation of bromonitromethane. - Secondary bromination of the product. | - Use a precise 1:1 stoichiometry of the nitroalkane to the brominating agent. - Consider in-situ generation of the brominating species to control its concentration. |
| Difficulty in separating the product from nonanal | - Similar polarity of the product and the unreacted aldehyde due to the long alkyl chain. | - Optimize the mobile phase for column chromatography to enhance separation. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) may be effective. - Consider derivatizing the unreacted aldehyde to facilitate its removal. |
| Oily product that is difficult to crystallize | - Presence of impurities that inhibit crystallization. - The long alkyl chain can favor an oily state. | - Purify the crude product by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization. A mixture of a polar and a nonpolar solvent might be effective. Seeding the solution with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
General Protocol for Column Chromatography Purification
Column chromatography is a key technique for separating this compound from its byproducts.
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Pack the column with silica gel as a stationary phase, typically as a slurry in a nonpolar solvent like hexane. Ensure the packing is uniform to avoid channels.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a nonpolar mobile phase (e.g., hexane or petroleum ether). This will elute nonpolar impurities like unreacted nonanal and 1-nitro-1-nonene first.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. This will help to elute the desired this compound. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
Recrystallization can be used as a final purification step after column chromatography.
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the nonpolar nature of the molecule, a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) may be suitable.
-
-
Dissolution:
-
Place the purified product in a flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Common byproducts in this compound synthesis.
References
Technical Support Center: Synthesis of 1-Bromo-1-nitrononan-2-ol
Important Notice: The synthesis of 1-Bromo-1-nitrononan-2-ol is a specialized process for which detailed, publicly available experimental protocols and troubleshooting guides are limited. The information provided below is based on general principles of organic synthesis and should be adapted and used with caution by qualified researchers in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis of this compound would likely proceed via a halo-nitro-aldol reaction. This involves the reaction of a nitroalkane (1-nitrononane) with an aldehyde in the presence of a base, followed by the introduction of a bromine source. The key is the formation of a nitronate anion which then attacks the aldehyde.
Q2: What are the potential starting materials for this synthesis?
A2: The primary starting materials would be:
-
1-Nitrononane: The nitroalkane component.
-
An aldehyde: For example, formaldehyde or a protected equivalent, to introduce the hydroxymethyl group.
-
A bromine source: Such as N-bromosuccinimide (NBS) or elemental bromine.
-
A base: A non-nucleophilic base is often preferred to promote the formation of the nitronate anion without competing side reactions.
Q3: What are the critical reaction parameters to control?
A3: Key parameters to monitor and control include:
-
Temperature: Low temperatures are often crucial to prevent side reactions and decomposition of intermediates.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing yield and minimizing byproducts.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the nitronate anion. 2. Decomposition of the product or intermediates. 3. Incorrect stoichiometry of reactants. | 1. Use a stronger, non-nucleophilic base or increase the reaction time for anion formation. 2. Maintain strict temperature control at all stages. Consider running the reaction at a lower temperature. 3. Carefully verify the molar equivalents of all starting materials. |
| Formation of Multiple Byproducts | 1. Side reactions such as self-condensation of the aldehyde or nitroalkane. 2. Over-bromination or reaction at other sites. | 1. Add the aldehyde slowly to the reaction mixture containing the nitronate anion. 2. Use a milder brominating agent or control the stoichiometry of the bromine source carefully. |
| Difficulty in Product Isolation/Purification | 1. Product may be unstable under purification conditions (e.g., high temperatures). 2. Similar polarity of the product and byproducts. | 1. Utilize low-temperature purification techniques such as column chromatography with a cooled jacket. 2. Explore different solvent systems for chromatography to improve separation. Consider derivatization to aid in separation. |
| Product Decomposition upon Storage | 1. Inherent instability of the bromonitroalkanol functional group. 2. Presence of acidic or basic impurities. | 1. Store the product at low temperatures (-20°C or below) in the dark and under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure high purity of the final product and remove any residual acid or base from the purification process. |
Experimental Workflow & Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Validation & Comparative
A Comparative Guide to the Enantioselective Synthesis of 1-Bromo-1-nitrononan-2-ol and Related α-Bromo-β-nitro Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the enantioselective production of 1-bromo-1-nitrononan-2-ol and structurally related α-bromo-β-nitro alcohols. Chiral α-bromo-β-nitro alcohols are valuable synthetic intermediates in the development of novel therapeutics and complex molecules due to their versatile functional groups. This document outlines and compares the performance of a prominent metal-catalyzed approach, providing supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Comparison of Catalytic Performance
The enantioselective Henry (nitroaldol) reaction stands as a primary method for the synthesis of chiral β-nitro alcohols. While various catalytic systems have been developed for the general Henry reaction, the direct enantioselective synthesis of α-bromo-β-nitro alcohols presents unique challenges. A leading method, developed by Palomo et al., utilizes a copper(II) acetate complex with a chiral camphor-derived amino pyridine ligand for the reaction of bromonitromethane with a range of aldehydes.[1][2][3]
The following table summarizes the performance of this copper-catalyzed system with various aldehyde substrates, offering insights into the potential application for the synthesis of this compound (the reaction with nonanal would be analogous to the aliphatic aldehydes shown).
Table 1: Performance of Copper-Catalyzed Enantioselective Henry Reaction of Bromonitromethane with Various Aldehydes [3]
| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (anti, %) | Enantiomeric Excess (syn, %) |
| Benzaldehyde | 1-Bromo-1-nitro-2-phenyl-ethan-2-ol | 99 | 50:50 | 90 | 91 |
| 4-Methylbenzaldehyde | 1-Bromo-1-nitro-2-(p-tolyl)-ethan-2-ol | 99 | 61:39 | 92 | 93 |
| 4-Methoxybenzaldehyde | 1-Bromo-1-nitro-2-(4-methoxyphenyl)-ethan-2-ol | 99 | 63:37 | 94 | 95 |
| 4-Chlorobenzaldehyde | 1-Bromo-1-nitro-2-(4-chlorophenyl)-ethan-2-ol | 98 | 70:30 | 91 | 92 |
| 2-Methoxybenzaldehyde | 1-Bromo-1-nitro-2-(2-methoxyphenyl)-ethan-2-ol | 99 | 13:87 | 93 | 94 |
| 3-Hexenal | 1-Bromo-1-nitro-hex-4-en-2-ol | 75 | 58:42 | 90 | 88 |
| Cyclohexanecarbaldehyde | 1-Bromo-1-cyclohexyl-1-nitro-ethan-2-ol | 95 | 85:15 | 96 | 85 |
| 3-Phenylpropanal | 1-Bromo-1-nitro-4-phenyl-butan-2-ol | 96 | 54:46 | 89 | 87 |
Alternative Approaches:
While the copper-catalyzed method provides a direct route, other strategies for generating chiral β-nitro alcohols could be adapted. These include:
-
Organocatalysis: Various chiral small molecules, such as thioureas, prolinamides, and cinchona alkaloids, have been successfully employed to catalyze enantioselective Henry reactions. These methods offer the advantage of being metal-free, which can be crucial in pharmaceutical synthesis to avoid metal contamination.[4]
-
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), for the enantioselective reduction of α-nitroketones to the corresponding β-nitro alcohols is a promising green alternative. This approach can provide high enantioselectivity and operates under mild reaction conditions.[5] However, it requires the prior synthesis of the α-bromo-α-nitroketone precursor.
Experimental Protocols
General Procedure for the Copper-Catalyzed Enantioselective Addition of Bromonitromethane to Aldehydes [3][6]
This protocol is adapted from the work of Palomo et al. and provides a general method for the synthesis of 2-bromo-2-nitroalkan-1-ols.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral camphor-derived amino pyridine ligand
-
Aldehyde (e.g., nonanal for the target molecule)
-
Bromonitromethane (90% pure technical grade)
-
Absolute Ethanol (EtOH)
-
1 M Aqueous HCl
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (0.025 mmol) and the chiral amino pyridine ligand (0.025 mmol).
-
Add absolute ethanol (2 mL) and stir the mixture at room temperature for 1 hour until a deep blue solution is formed.
-
Add the aldehyde (0.5 mmol) to the solution.
-
Place the reaction flask in a temperature-controlled bath (the original paper specifies temperatures ranging from -40°C to room temperature depending on the substrate).
-
After 5 minutes, add 90% pure technical bromonitromethane (5 mmol).
-
Stir the reaction mixture for the time specified for the particular substrate (can range from hours to days).
-
Upon completion, quench the reaction with 1 M aqueous HCl (15 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Visualizations
Below are diagrams illustrating the experimental workflow and a proposed catalytic cycle for the copper-catalyzed enantioselective Henry reaction.
Caption: Experimental workflow for the copper-catalyzed synthesis.
Caption: Proposed catalytic cycle for the Henry reaction.
References
- 1. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Organocatalytic Henry Reaction [periodicos.capes.gov.br]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Reactivity of 1-Bromo-1-nitrononan-2-ol and Structurally Similar Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the reactivity of 1-Bromo-1-nitrononan-2-ol and structurally similar α-bromo-α-nitro compounds. The information is intended for researchers, scientists, and professionals in drug development who utilize these versatile synthons in organic chemistry. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon available data for closely related compounds, namely 2-Bromo-2-nitropropane and the well-documented biocide, Bronopol (2-Bromo-2-nitropropane-1,3-diol).
Introduction to the Reactivity of α-Bromo-α-nitro Alcohols
α-Bromo-α-nitro alcohols are a class of organic compounds characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to adjacent carbon atoms. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The primary mode of reactivity involves nucleophilic substitution, where either the bromide or, in some cases, the nitro group can act as a leaving group. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbon atom bearing the bromine, making it susceptible to attack by nucleophiles.
The general reactivity of these compounds is influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern on the alkyl chain. Reactions can proceed through different mechanisms, such as S$_N$1 or S$_N$2 pathways, depending on the specific conditions and the structure of the substrate.
Comparative Reactivity Data
The following tables summarize the available experimental data on the reactivity of compounds structurally similar to this compound.
Table 1: Nucleophilic Substitution Reactions of 2-Bromo-2-nitropropane
A study on the nucleophilic reactions of 2-Bromo-2-nitropropane revealed different product profiles depending on the nucleophile used.[1]
| Nucleophile | Major Product | Proposed Reaction Type |
| Hydroxide (OH⁻) | 2,3-Dimethyl-2,3-dinitrobutane | Coupling |
| Ethoxide (EtO⁻) | 2,3-Dimethyl-2,3-dinitrobutane | Coupling |
| Cyanide (CN⁻) | 2,3-Dimethyl-2,3-dinitrobutane | Coupling |
| Iodide (I⁻) | 2-Iodo-2-nitropropane | Substitution (S$_N$1) |
It is noteworthy that with iodide, a substitution product was formed, and the reaction kinetics were found to be first-order with respect to the concentration of 2-Bromo-2-nitropropane, suggesting an S$_N$1 mechanism.[1]
Table 2: Reactivity of Bronopol (2-Bromo-2-nitropropane-1,3-diol)
Bronopol is known for its antimicrobial properties, which are linked to its reactivity with cellular nucleophiles, particularly thiols.
| Reactant | Conditions | Products | Observations |
| Thiols (e.g., Cysteine) | Aerobic | Thiol-derived disulfides, active oxygen species (superoxide, peroxide) | Catalytic oxidation of thiols.[2] |
| Thiols | Anoxic | Consumption of Bronopol | Slower reaction compared to aerobic conditions.[2] |
| Secondary Amines/Amides | Alkaline solution and/or elevated temperatures | Nitrosamines | Decomposition of Bronopol liberates nitrite and formaldehyde, which can react with amines.[3][4] |
Experimental Protocols
General Protocol for Nucleophilic Substitution on α-Bromo-α-nitro Alcohols:
-
Reactant Preparation: The α-bromo-α-nitro alcohol is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Nucleophile Addition: The nucleophile (e.g., an amine, thiol, or halide salt) is added to the solution, either neat or dissolved in the same solvent. The stoichiometry will depend on the specific reaction.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) and monitored for completion using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a mild acid/base). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, recrystallization, or distillation.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed reaction pathways for the nucleophilic substitution and coupling reactions of α-bromo-α-nitro compounds.
Caption: Proposed S$_N$1 mechanism for nucleophilic substitution.
Caption: Proposed pathway for the coupling reaction.
Conclusion
While specific quantitative reactivity data for this compound is not currently available in the public literature, analysis of structurally similar compounds like 2-Bromo-2-nitropropane and Bronopol provides valuable insights into its expected reactivity. These compounds are versatile electrophiles that can undergo both nucleophilic substitution and coupling reactions. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. Further experimental studies are required to quantify the reactivity of this compound and to fully elucidate its reaction mechanisms. Researchers are encouraged to use the provided information as a guide for designing synthetic routes and to perform appropriate optimization studies for their specific applications.
References
- 1. "A Study of Some Nucleophilic Reactions of 2-Bromo-2-Nitropropane" by Gloria Tzyy-Fang Tsai Chen [scholars.fhsu.edu]
- 2. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL) - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to the Structural Elucidation of 1-Bromo-1-nitrononan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of novel organic compounds is a cornerstone of modern drug discovery and development. For derivatives of 1-Bromo-1-nitrononan-2-ol, a class of compounds with potential pharmaceutical applications, accurate determination of their three-dimensional architecture and functional group arrangement is paramount. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: X-ray Crystallography vs. Alternative Spectroscopic Methods
The selection of an analytical technique for the structural elucidation of this compound derivatives is a critical decision that influences the quality and detail of the obtained structural information. While X-ray crystallography provides unparalleled detail on the solid-state conformation, a comprehensive analysis often involves complementary spectroscopic methods.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | UV-Visible (UV-Vis) Spectroscopy |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Detailed information on the chemical environment of nuclei (¹H, ¹³C), connectivity, and solution-state conformation. | Identification of functional groups present in the molecule. | Information about electronic transitions and the presence of chromophores. |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Solid, Liquid, or Gas | Liquid (solution) |
| Resolution | Atomic resolution (typically 0.5 - 1.5 Å) | Atomic resolution in terms of connectivity, but conformation is an average in solution. | Functional group level | Molecular orbital level |
| Sensitivity | Requires a well-ordered single crystal of sufficient size (typically > 0.1 mm). | Moderate to high sensitivity, requires mg quantities of sample. | High sensitivity, requires µg to mg quantities. | High sensitivity, requires dilute solutions. |
| Analysis Time | Days to weeks (including crystal growth) | Minutes to hours per experiment | Minutes | Minutes |
| Strengths | Unambiguous determination of absolute configuration.[1] | Provides information on dynamic processes in solution.[2][3] | Rapid and non-destructive functional group identification. | Simple, rapid, and good for quantitative analysis. |
| Weaknesses | Requires a suitable single crystal, which can be difficult to obtain.[2] The determined structure is static and in the solid state. | Does not provide direct bond length and angle information. Spectra can be complex for large molecules. | Provides limited information on the overall molecular structure. Overlapping peaks can make interpretation difficult. | Limited to compounds with UV-Vis active chromophores. Provides minimal structural information. |
In-Depth Comparison of Analytical Techniques
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography is a powerful technique that provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. By diffracting X-rays through a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and stereochemistry. This level of detail is crucial for understanding structure-activity relationships and for computational modeling in drug design.
However, the primary bottleneck of this technique is the requirement for a high-quality single crystal, a process that can be both time-consuming and challenging. The resulting structure represents a static snapshot of the molecule in a crystalline lattice, which may not always reflect its conformation in a biological environment (i.e., in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution, which often better mimics physiological conditions. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Techniques like COSY, HSQC, and HMBC can be used to piece together the complete molecular framework. Furthermore, NMR can provide insights into molecular dynamics and conformational changes in solution.[2][3]
While NMR does not provide the same level of precision for bond lengths and angles as X-ray crystallography, its ability to characterize molecules in their solution state makes it a highly complementary technique.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a "fingerprint" of the compound's functional groups. For this compound derivatives, FTIR can confirm the presence of key groups such as the nitro group (NO₂), hydroxyl group (-OH), and the carbon-bromine (C-Br) bond. Nitroalkanes typically show two strong N-O stretching vibrations near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it offers limited structural detail compared to other methods, it is a simple and rapid technique for confirming the presence of chromophores (light-absorbing groups). For this compound derivatives, the nitro group is the primary chromophore, and its absorption can be monitored by UV-Vis spectroscopy. This technique is particularly useful for quantitative analysis, such as determining the concentration of a compound in solution.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth:
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).
-
Slowly evaporate the solvent at room temperature in a dust-free environment. Alternatively, use vapor diffusion by placing the solution vial inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single crystals of suitable size and quality (ideally > 0.1 mm in all dimensions) over several days to weeks.[4]
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons. Protons adjacent to the nitro group are expected to appear in the range of 4-4.4 ppm.[5]
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations and confirm the molecular structure.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the spectra to assign all proton and carbon signals and elucidate the molecular structure.
-
FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.
-
-
Spectrum Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
~3400 cm⁻¹ (O-H stretch)
-
~2900 cm⁻¹ (C-H stretch)
-
~1550 cm⁻¹ (asymmetric NO₂ stretch)
-
~1365 cm⁻¹ (symmetric NO₂ stretch)
-
Below 800 cm⁻¹ (C-Br stretch)
-
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Place the cuvettes in the UV-Vis spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions in the nitro group.
-
Visualizing the Workflow
To better illustrate the experimental processes and the logical relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflow for the structural characterization of this compound derivatives.
Caption: Logical decision pathway for selecting an analytical technique for structural elucidation.
References
A Comparative Guide to the Synthesis of 1-Bromo-1-nitrononan-2-ol
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of functionalized nitro compounds is of paramount importance. This guide provides a comparative analysis of two plausible synthetic routes to 1-Bromo-1-nitrononan-2-ol, a potentially valuable building block. The comparison covers detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic pathways.
Synthetic Route Comparison
Two primary synthetic strategies are evaluated for the preparation of this compound:
-
Route A: A two-step sequence involving an initial Henry (nitroaldol) reaction between nonanal and nitromethane to form 1-nitrononan-2-ol, followed by α-bromination of the nitroalkane.
-
Route B: A two-step approach commencing with the bromination of nitromethane to yield bromonitromethane, which then undergoes a Henry reaction with nonanal.
Caption: Comparative overview of Synthetic Routes A and B.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, based on established methodologies for analogous reactions.
| Parameter | Route A: Henry then Bromination | Route B: Bromination then Henry |
| Step 1 Reagents | Nonanal, Nitromethane, Base (e.g., NaOH or catalyst) | Nitromethane, Bromine, NaOH |
| Step 1 Yield | Good to Excellent (typically >80%)[1][2] | 60-90%[3] |
| Step 2 Reagents | 1-Nitrononan-2-ol, Brominating agent (e.g., Br₂/NaOH or NBS) | Bromonitromethane, Nonanal, Catalyst (e.g., Cu(OAc)₂/ligand) |
| Step 2 Yield | Moderate to Good (yields can vary) | High to Quantitative (up to 99%)[3] |
| Overall Yield | Potentially lower due to two sequential reactions on a more complex substrate. | Potentially higher due to a convergent approach. |
| Stereoselectivity | Achievable with chiral catalysts in the Henry reaction.[1][4] | High enantioselectivity is achievable with chiral catalysts.[3] |
Experimental Protocols
Route A: Henry Reaction Followed by Bromination
Step 1: Synthesis of 1-Nitrononan-2-ol via Henry Reaction
This protocol is based on general procedures for the Henry reaction.[2][5]
-
Materials: Nonanal, Nitromethane, Sodium Hydroxide (NaOH), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of nonanal (1 equiv.) in ethanol at 0°C, add nitromethane (1.5 equiv.).
-
Slowly add a solution of NaOH (1.1 equiv.) in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1M HCl until pH ~5-6.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Bromination of 1-Nitrononan-2-ol
This protocol is adapted from general methods for the α-bromination of nitroalkanes.
-
Materials: 1-Nitrononan-2-ol, Sodium Hydroxide (NaOH), Bromine, Dichloromethane, Sodium thiosulfate.
-
Procedure:
-
Dissolve 1-Nitrononan-2-ol (1 equiv.) in a mixture of water and dichloromethane at 0°C.
-
Slowly add an aqueous solution of NaOH (1.1 equiv.).
-
Add a solution of bromine (1.1 equiv.) in dichloromethane dropwise, keeping the temperature below 5°C.
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Route B: Bromination of Nitromethane Followed by Henry Reaction
Step 1: Synthesis of Bromonitromethane
This protocol is based on a detailed and reproducible procedure.[3]
-
Materials: Nitromethane, Sodium Hydroxide (NaOH), Bromine, Ice.
-
Procedure:
-
Prepare a solution of NaOH (1.0 equiv.) in water and cool to 0°C in an ice bath.
-
Slowly add nitromethane (1.0 equiv.) to the cold NaOH solution with vigorous stirring to form the sodium nitronate salt.
-
Add bromine (1.0 equiv.) dropwise to the solution, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, continue stirring for 1 hour at 0-5°C.
-
Separate the lower organic layer containing bromonitromethane.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the product over anhydrous calcium chloride. The crude product can often be used directly in the next step.
-
Step 2: Synthesis of this compound via Catalytic Henry Reaction
This protocol is based on a catalytic enantioselective method that can be adapted for a non-chiral synthesis by omitting the chiral ligand.[3]
-
Materials: Nonanal, Bromonitromethane, Copper(II) acetate (Cu(OAc)₂), a suitable ligand (e.g., a bipyridine or a chiral amino pyridine for enantioselective synthesis), an appropriate solvent (e.g., isopropanol).
-
Procedure:
-
In a reaction vessel, dissolve Cu(OAc)₂ (0.05 equiv.) and the ligand (0.055 equiv.) in the solvent.
-
Add nonanal (1.0 equiv.) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0°C for aliphatic aldehydes).
-
Add bromonitromethane (1.2 equiv.) and stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Concluding Remarks
Both synthetic routes offer viable pathways to this compound.
Route A is a classical approach, but the bromination of the pre-formed nitro alcohol may lead to side products and potentially lower overall yields.
Route B presents a more convergent and potentially higher-yielding strategy, especially with the use of modern catalytic methods for the Henry reaction. The direct use of bromonitromethane in a catalyzed reaction with nonanal has been shown to be highly efficient for a range of aldehydes, offering excellent control over the reaction and leading to high yields of the desired product.[3] For applications requiring high stereochemical purity, the catalytic enantioselective Henry reaction in Route B is particularly advantageous.
The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, desired purity, stereochemical control, and the availability and cost of catalysts and reagents.
References
- 1. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Henry Reaction [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for 1-Bromo-1-nitrononan-2-ol in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and stereocontrol. 1-Bromo-1-nitrononan-2-ol is a valuable synthetic intermediate, typically synthesized via the Henry (nitroaldol) reaction between bromonitromethane and nonanal. Its utility stems from the versatile reactivity of the bromo, nitro, and hydroxyl functional groups, which can be further elaborated into a variety of other functionalities, such as amino alcohols, which are key components in many pharmaceutical compounds.[1][2][3][4]
This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to this compound. We will explore variations in the core Henry reaction, including the use of different functionalized nitroalkanes and alternative catalysts, as well as entirely different synthetic pathways that can lead to similar or identical downstream products. The performance of these alternatives will be compared based on available experimental data, with a focus on reaction yields, stereoselectivity, and reaction conditions.
The Henry Reaction: The Gateway to β-Nitroalcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[5][6] The reaction product is a β-nitroalcohol. The stereochemical outcome of this reaction can often be controlled through the use of chiral catalysts, making it a powerful tool in asymmetric synthesis.[7][8][9][10]
Alternative Reagents in the Henry Reaction
A primary approach to finding alternatives to this compound is to modify the starting materials of the Henry reaction. This can involve using different α-functionalized nitroalkanes or different aldehydes.
Alternative α-Halo-nitroalkanes
While bromonitromethane is a common choice, other α-halo-nitroalkanes can be employed to introduce different halogens into the β-nitroalcohol product. The choice of halogen can influence the reactivity of the product in subsequent transformations.
| α-Halo-nitroalkane | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Bromonitromethane | Various Aldehydes | Iron Powder, PbCl₂, TBHS | THF | RT | 60-85 | - | - | [11] |
| Chloronitromethane | Benzaldehyde | KF/Al₂O₃ | - | RT | 85 | - | - | [12] |
| Iodonitromethane | 4-Nitrobenzaldehyde | Cu(OAc)₂/Chiral Ligand | CH₂Cl₂ | -20 | 95 | 95:5 (anti/syn) | 98 (anti) | [9] |
Experimental Protocol: Iron-Mediated Henry-Type Reaction of Bromonitromethane with Aldehydes [11]
To a mixture of an aldehyde (1.0 mmol), bromonitromethane (1.2 mmol), and tetrabutylammonium hydrogen sulfate (TBHS, 0.1 mmol) in THF (5 mL) is added lead(II) chloride (0.1 mmol) and iron powder (2.0 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2-nitro-alkan-1-ol.
Synthetic Equivalents: Alternative Routes to Key Intermediates
Often, the goal of synthesizing a molecule like this compound is to use it as a precursor to other valuable compounds, most notably β-aminoalcohols. In such cases, alternative synthetic strategies that bypass the need for a bromonitroalkanol intermediate can be considered.
Asymmetric Aminohydroxylation of Alkenes
Catalytic asymmetric aminohydroxylation (AA) of alkenes is a powerful method for the direct synthesis of enantioenriched β-aminoalcohols from readily available alkenes. This one-step process can be more atom-economical than a multi-step sequence involving a Henry reaction followed by reduction.
| Alkene | Nitrogen Source | Catalyst | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1-Nonene | Chloramine-T | K₂OsO₂(OH)₄ | (DHQ)₂PHAL | 85 | 98 | Seminal work by Sharpless |
| Styrene | N-bromoacetamide | K₂OsO₂(OH)₄ | (DHQD)₂PHAL | 92 | 99 | General methodology |
Experimental Protocol: Asymmetric Aminohydroxylation of 1-Nonene
To a solution of 1-nonene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added chloramine-T trihydrate (1.5 mmol), potassium osmate(VI) dihydrate (0.01 mmol), and the chiral ligand (DHQ)₂PHAL (0.02 mmol). The reaction mixture is stirred at room temperature until the alkene is consumed (as monitored by TLC). The reaction is then quenched by the addition of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired β-aminoalcohol.
Comparison of Catalytic Systems for the Asymmetric Henry Reaction
For the synthesis of chiral β-nitroalcohols, the choice of catalyst is critical. Both metal-based catalysts and organocatalysts have been successfully employed, each with its own set of advantages and disadvantages.
| Catalyst Type | Example Catalyst | Aldehyde | Nitroalkane | Yield (%) | dr | ee (%) | Reference |
| Metal-based | Cu(OAc)₂ / Chiral Bis(oxazoline) | Benzaldehyde | Nitromethane | 92 | - | 95 | [5] |
| Metal-based | N,N'-Dioxide-Cu(I) complex | Various aromatic aldehydes | Nitroethane | up to 99 | up to 16.7:1 (anti/syn) | up to 97 | [9] |
| Organocatalyst | Chiral Guanidine-Thiourea | Aliphatic aldehydes | Nitroalkanes | Moderate to good | syn-selective | High | [8] |
| Organocatalyst | Cinchona Alkaloid Derivative | Aromatic aldehydes | Nitromethane | up to 99 | - | up to 99 | [7] |
Conclusion
While this compound is a versatile synthetic intermediate, a thorough evaluation of alternative reagents and synthetic strategies can lead to improved outcomes in terms of yield, stereoselectivity, and overall efficiency. The choice of the optimal reagent or pathway will depend on the specific synthetic goal, the desired stereochemistry, and the available starting materials and catalysts.
This guide has presented a comparative overview of several key alternatives:
-
Variation of the α-halo-nitroalkane: This allows for the introduction of different halogens, which can be advantageous for subsequent reactions.
-
Direct synthesis of β-aminoalcohols: Asymmetric aminohydroxylation of alkenes provides a more direct and atom-economical route to these important building blocks, bypassing the need for a nitro-containing intermediate.
-
Catalyst selection in the Henry reaction: Both metal-based and organocatalysts offer excellent stereocontrol, with organocatalysis providing the advantage of being metal-free.
Researchers and drug development professionals are encouraged to consider these alternatives when designing synthetic routes that require the functionalities present in or derived from this compound. The provided experimental protocols and comparative data serve as a starting point for the development of robust and efficient synthetic methodologies.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 8. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 9. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plausible Reaction Pathways of 1-Bromo-1-nitrononan-2-ol: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Context of 1-Bromo-1-nitrononan-2-ol
This compound is a bifunctional molecule containing a secondary alcohol, a nitro group, and a bromine atom on the adjacent carbon. This arrangement of functional groups suggests a rich and varied reactivity profile. The electron-withdrawing nature of the nitro group increases the acidity of the α-proton, while the bromine atom serves as a good leaving group. The hydroxyl group can act as a nucleophile or a directing group. Understanding the interplay of these functionalities is key to predicting and controlling the reaction outcomes.
The synthesis of the parent β-nitro alcohol structure is typically achieved through the Henry (or nitro-aldol) reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1][2] Subsequent bromination would yield the target compound. The reactivity of these β-nitro alcohols can lead to valuable synthetic intermediates, including nitroalkenes, α-nitro ketones, and β-amino alcohols.[2][3][4]
Comparative Analysis of Plausible Reaction Pathways
Given the structure of this compound, several reaction pathways can be hypothesized. The following sections compare these potential routes, outlining the likely mechanisms and expected products.
Pathway A: Base-Catalyzed Elimination of HBr (Dehydrobromination)
This pathway is analogous to a standard E2 or E1cb elimination. The presence of a base would facilitate the removal of the acidic proton at the C1 position, followed by the elimination of the bromide ion to form a nitroalkene.
-
Mechanism: A base abstracts the proton on the carbon bearing the nitro and bromo groups. The resulting carbanion can then expel the bromide ion to form a double bond. Depending on the reaction conditions and the base used, this could proceed through a concerted (E2) or a stepwise (E1cb) mechanism.
-
Anticipated Product: 1-Nitronon-1-en-2-ol.
Pathway B: Base-Induced Favorskii-type Rearrangement
Under basic conditions, intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine could lead to a cyclopropanone intermediate, which could then be opened by a nucleophile.
-
Mechanism: The base abstracts the acidic proton to form an enolate. The enolate then displaces the bromide intramolecularly to form a nitro-substituted cyclopropanone. Ring-opening of this strained intermediate would lead to a rearranged product.
-
Anticipated Product: A rearranged carboxylic acid derivative (after workup).
Pathway C: Nucleophilic Substitution of Bromide
The bromide is a good leaving group and can be displaced by a variety of nucleophiles in an S_N2 or S_N1 type reaction.
-
Mechanism: A nucleophile directly attacks the carbon bearing the bromine and nitro groups, displacing the bromide ion. The stereochemistry of the product will depend on the specific mechanism.
-
Anticipated Product: 1-substituted-1-nitrononan-2-ol.
Pathway D: Reduction of the Nitro Group
The nitro group is susceptible to reduction by various reagents, such as catalytic hydrogenation or metal hydrides.
-
Mechanism: The nitro group is reduced to an amino group. This reaction typically involves a series of intermediates, including nitroso and hydroxylamine species.
-
Anticipated Product: 1-Bromo-1-aminononan-2-ol.
Pathway E: Oxidation of the Alcohol
The secondary alcohol can be oxidized to a ketone using standard oxidizing agents like chromic acid or Swern oxidation.[5]
-
Mechanism: The alcohol is oxidized to a ketone. The specific mechanism will depend on the oxidant used.
-
Anticipated Product: 1-Bromo-1-nitrononan-2-one.
Visualizing the Plausible Reaction Pathways
Caption: Plausible reaction pathways for this compound.
Experimental Data for Pathway Elucidation
To distinguish between these plausible pathways, a series of experiments can be conducted. The following table summarizes the expected outcomes for each experiment, providing a clear basis for comparison.
| Experimental Technique | Pathway A: Elimination | Pathway B: Rearrangement | Pathway C: Substitution | Pathway D: Reduction | Pathway E: Oxidation |
| ¹H NMR Spectroscopy | Disappearance of C1-H proton signal; Appearance of vinyl proton signals. | Complex spectrum indicating a rearranged carbon skeleton. | Disappearance of C1-H proton signal; Appearance of a new signal corresponding to the substituted product. | Shift of C1-H proton signal; Appearance of amine proton signals. | Disappearance of C2-H and OH proton signals; No C1-H signal. |
| ¹³C NMR Spectroscopy | Appearance of two sp² carbon signals. | Significant shifts in carbon signals due to rearrangement. | Shift in C1 signal due to new substituent. | Upfield shift of C1 signal due to change from NO₂ to NH₂. | Appearance of a ketone carbonyl signal (>200 ppm). |
| IR Spectroscopy | C=C stretching (~1640 cm⁻¹). | C=O stretching of a carboxylic acid derivative (~1710 cm⁻¹). | Characteristic peaks of the new functional group. | N-H stretching (~3300-3500 cm⁻¹). | C=O stretching (~1720 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the loss of HBr. | Molecular ion peak corresponding to the rearranged product. | Molecular ion peak corresponding to the substitution product. | Molecular ion peak corresponding to the reduced product. | Molecular ion peak corresponding to the oxidized product. |
| Kinetic Isotope Effect (KIE) | Significant kH/kD at C1 suggests C-H bond cleavage is rate-determining. | KIE may be observed depending on the rate-determining step. | No significant KIE at C1. | No significant KIE at C1. | KIE may be observed at C2 if C-H bond breaking is rate-determining. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments to probe the reaction mechanism.
Protocol 1: General Procedure for Reaction Monitoring by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane or a compound with a singlet in a clear region of the spectrum).
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of any reagents (t=0).
-
Reaction Initiation: Add a stoichiometric amount of the reagent (e.g., base, nucleophile) and start a timer.
-
Time-course Analysis: Acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals of the starting material, product(s), and internal standard to determine the relative concentrations over time. This data can be used to determine reaction kinetics.
Protocol 2: Kinetic Isotope Effect (KIE) Measurement
-
Synthesis of Deuterated Substrate: Synthesize this compound deuterated at the C1 position.
-
Parallel Reactions: Set up two parallel reactions under identical conditions, one with the deuterated substrate and one with the non-deuterated substrate.
-
Rate Determination: Determine the initial reaction rates for both reactions using the method described in Protocol 1.
-
KIE Calculation: The KIE is the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD). A KIE > 2 is generally considered significant for a primary isotope effect.
Protocol 3: Product Identification by GC-MS
-
Reaction Quenching: At the completion of the reaction (as determined by TLC or NMR), quench the reaction appropriately (e.g., by adding a weak acid for a basic reaction).
-
Workup: Perform a standard aqueous workup to extract the organic components. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate in vacuo.
-
GC-MS Analysis: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram to determine the number of products and their relative abundance. The mass spectrum of each peak can be used to identify the molecular weight and fragmentation pattern of the components, aiding in their structural elucidation.
Visualizing the Experimental Workflow
Caption: A generalized workflow for elucidating reaction mechanisms.
Conclusion
While direct mechanistic studies on this compound are not currently available, a systematic investigation based on the principles of physical organic chemistry can elucidate its reactive tendencies. By comparing the plausible pathways of elimination, rearrangement, substitution, reduction, and oxidation, and by employing the experimental protocols outlined in this guide, researchers can build a comprehensive understanding of the molecule's behavior. The data-driven approach presented here serves as a roadmap for the mechanistic investigation of this and other similarly functionalized compounds, which is essential for the rational design of synthetic routes and the development of novel chemical entities.
References
Navigating the Analytical Landscape for Bromo-Nitro Compounds: A Comparative Guide
A critical aspect of drug development and quality control is the precise quantification of active pharmaceutical ingredients and related compounds. While specific validated analytical methods for 1-Bromo-1-nitrononan-2-OL are not extensively documented in publicly available literature, a comprehensive comparison can be drawn from the well-established methods for the structurally analogous compound, bronopol (2-bromo-2-nitropropane-1,3-diol).
This guide provides a comparative overview of validated analytical techniques applicable to the quantification of bromo-nitro compounds, using bronopol as a representative model. The methodologies discussed are instrumental for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.
Comparative Analysis of Analytical Methodologies
The primary methods for the quantification of bronopol and its degradation products include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Thin-Layer Chromatography (TLC). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
| Analytical Method | Principle | Detection Limit | Linearity Range | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase chromatography with UV spectrophotometric detection. | Not explicitly stated, but method is described as sensitive. | Not explicitly stated. | High specificity and ability to separate the parent compound from degradation products.[1][2] |
| Spectrophotometry | Measurement of absorbance of a chromophoric derivative formed by a retroaldol reaction in the presence of NaOH.[3] | Down to 2 µg on a TLC plate.[3] | 5-25 µg/mL.[3] | Simple, rapid, and sensitive for raw material analysis.[3] |
| Thin-Layer Chromatography (TLC) | Formation of a chromophoric derivative on a silica gel plate in the presence of ammonia vapor.[3] | Down to 2 µg.[3] | Not applicable for quantification in this context. | Simple and sensitive for detection.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the experimental protocols for the key techniques discussed.
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV spectrophotometric detection has been developed for the determination of bronopol and its degradation products.[1][2]
-
Sample Preparation: To prevent degradation in aqueous medium, samples and standards are prepared in HPLC grade methanol (water content <0.05%).[1][2] Samples prepared in methanol are stable for at least one month at ambient temperature.[1]
-
Chromatographic Conditions:
2. Spectrophotometry
A simple and rapid spectrophotometric assay has been described for the determination of bronopol in raw material.[3]
-
Principle: The method is based on the instantaneous formation of a chromophoric derivative, bromonitroethanol (sodium salt of aci-form), through a retroaldol reaction in the presence of 0.1 M NaOH.[3]
-
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Add 0.1 M NaOH to induce the retroaldol reaction.
-
Measure the absorbance of the resulting solution at 244 nm.[3]
-
-
Calibration: A linear relationship between absorbance and concentration is observed in the range of 5-25 µg/mL.[3]
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical analytical quantification process, the following diagram illustrates the key steps from sample reception to final data analysis.
Caption: General workflow for analytical quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid ultraviolet spectrophotometric determination of bronopol: application to raw material analysis and kinetic studies of bronopol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2009107133A1 - A process for the preparation of bronopol - Google Patents [patents.google.com]
Comparative Guide to the Cross-Reactivity Profile of 1-Bromo-1-nitrononan-2-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of 1-Bromo-1-nitrononan-2-OL and its alternatives. Due to the limited publicly available data on this compound, this document outlines the necessary experimental comparisons and methodologies to assess its specificity and potential for off-target effects. The nitro group in organic compounds is known to be a pharmacophore and potentially a toxicophore, primarily due to redox reactions within cells that can lead to toxicity.[1] Therefore, a thorough evaluation of cross-reactivity is essential.
Comparison of Cross-Reactivity Profiles: this compound vs. Alternatives
A comprehensive assessment of a novel compound's cross-reactivity is crucial in early-stage drug development to de-risk candidates and prioritize those with higher safety profiles.[2][3] The following table outlines key parameters for comparing the cross-reactivity of this compound with potential alternative compounds.
| Parameter | This compound | Alternative 1 (e.g., Quaternary Ammonium Compound) | Alternative 2 (e.g., Paraben-based Preservative) | Rationale for Comparison |
| Cytotoxicity (IC50 in µM) | Data to be generated | Data to be generated | Data to be generated | To determine the concentration at which the compound induces cell death, providing a baseline for off-target toxicity.[2][4] |
| Receptor Binding Affinity (Kd in nM) | Data to be generated | Data to be generated | Data to be generated | To measure the strength of binding to specific off-target receptors, indicating the potential for unintended pharmacological effects. |
| Enzyme Inhibition (IC50 in µM) | Data to be generated | Data to be generated | Data to be generated | To assess the inhibition of key metabolic enzymes (e.g., Cytochrome P450s) to predict potential drug-drug interactions. |
| Hemolytic Activity (%) | Data to be generated | Data to be generated | Data to be generated | To evaluate the potential to damage red blood cells, a common measure of membrane disruption. |
| Immunogenicity | Data to be generated | Data to be generated | Data to be generated | To assess the likelihood of inducing an immune response, a critical factor in drug development. |
Experimental Protocols
Detailed and standardized experimental protocols are necessary for generating reliable and comparable cross-reactivity data.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines a substance's ability to inhibit cell growth or cause cell death.[2][4]
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a panel of cancer cell lines for oncology applications)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound) and alternatives, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Receptor Binding Assay (Radioligand Binding Assay)
This assay measures the affinity of a compound for a specific receptor.[5]
Objective: To determine the dissociation constant (Kd) of the test compound for a panel of off-target receptors.
Materials:
-
Cell membranes or purified receptors of interest
-
Radiolabeled ligand specific for the receptor
-
Test compound (this compound) and alternatives
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Set up a series of tubes containing a fixed amount of receptor preparation and assay buffer.
-
Add increasing concentrations of the radiolabeled ligand to the tubes to determine total binding.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor ligand to a parallel set of tubes.
-
To assess the test compound's binding, add varying concentrations of the test compound along with a fixed concentration of the radiolabeled ligand.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.[5]
-
Wash the filters with cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax (maximal number of binding sites) from the saturation binding data. For competition assays, calculate the Ki (inhibitory constant) for the test compound.
Visualizing Cross-Reactivity Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of a new chemical entity (NCE).
Caption: Generalized workflow for assessing the cross-reactivity of a new chemical entity.
This structured approach to evaluating the cross-reactivity of this compound and its alternatives will enable researchers and drug development professionals to make informed decisions regarding the compound's safety and potential for further development. The provided experimental protocols serve as a starting point for establishing robust in-house assays.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-1-nitrononan-2-ol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 1-Bromo-1-nitrononan-2-ol must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential information for the safe management and disposal of this compound, emphasizing waste segregation, awareness of inherent instabilities, and compliant disposal methods.
Immediate Safety and Handling Precautions
Proper personal protective equipment (PPE) is paramount when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In the event of a spill, evacuate the immediate area and prevent the spread of the chemical. Absorb the spill with an inert, non-combustible material and place it in a sealed, properly labeled container for hazardous waste disposal. Do not use combustible materials such as paper towels for cleanup.
Core Disposal Procedures
Due to its chemical structure, this compound is classified as a halogenated nitroalkane, presenting multiple hazards. The primary route for its disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
It is critical to avoid mixing this compound with other waste streams, particularly non-halogenated solvents or acidic waste. Improper segregation can lead to dangerous chemical reactions.
Waste Characterization and Segregation
The following table summarizes the key characteristics of this compound for waste profiling:
| Property | Classification | Disposal Consideration |
| Chemical Family | Halogenated Nitroalkane | Must be segregated as halogenated organic waste . |
| Physical State | Varies (solid or liquid) | Handle according to its physical state, ensuring proper containment. |
| Reactivity | Potentially Unstable | The presence of a nitro group suggests potential for thermal decomposition, which can be exothermic and, in some cases, explosive. Avoid heat, shock, and friction. The alpha-bromo configuration enhances its chemical reactivity. |
Detailed Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.
Understanding the Hazards: Reactivity of α-Bromo Nitro Compounds
The chemical structure of this compound, with both a bromine atom and a nitro group attached to the same carbon, classifies it as an α-bromo nitroalkane. This arrangement makes the compound highly reactive. The nitro group is strongly electron-withdrawing, which can increase the acidity of the alpha-hydrogen and make the molecule susceptible to elimination reactions, especially in the presence of bases.
Due to this reactivity, on-site chemical neutralization by laboratory personnel is not recommended without a thoroughly validated and peer-reviewed procedure for this specific compound. The potential for uncontrolled reactions, such as rapid decomposition or the release of toxic gases, is significant. Therefore, the safest and most compliant approach is to transfer the unaltered waste to a professional disposal facility.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the surrounding community.
References
Personal protective equipment for handling 1-Bromo-1-nitrononan-2-OL
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling 1-Bromo-1-nitrononan-2-OL. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene |
| Eyes | Safety goggles or a face shield | ANSI Z87.1 certified |
| Body | Laboratory coat | Fire-resistant material |
| Respiratory | Fume hood or NIOSH-approved respirator | Use in a well-ventilated area |
Emergency First Aid Procedures
In case of exposure to this compound, immediate action is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to mitigate risks.
| Plan | Procedure |
| Spill Response | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. The compound should be disposed of as hazardous chemical waste. Do not pour down the drain. |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Logical Relationship for Risk Mitigation
This diagram outlines the logical relationships between hazard identification, risk assessment, and control measures to ensure a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
